tert-Butyldimethyl(2-propynyloxy)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-dimethyl-prop-2-ynoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-7-8-10-11(5,6)9(2,3)4/h1H,8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDKYFIXEYSNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392530 | |
| Record name | tert-Butyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76782-82-6 | |
| Record name | tert-Butyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyldimethyl(2-propynyloxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of tert-Butyldimethyl(2-propynyloxy)silane from Propargyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of tert-Butyldimethyl(2-propynyloxy)silane, a valuable building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals. The primary and most efficient method for this conversion is the direct silylation of propargyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl). This process involves the protection of the hydroxyl group of propargyl alcohol as a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group that is stable under a variety of reaction conditions yet can be selectively removed when needed.
Core Synthesis Pathway
The fundamental reaction involves the nucleophilic attack of the oxygen atom of propargyl alcohol on the silicon atom of TBDMSCl. This reaction is typically facilitated by a base, most commonly imidazole, which acts as a proton scavenger to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is generally carried out in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or a less polar solvent like dichloromethane (DCM).
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound. High yields are achievable under optimized conditions.
| Parameter | Value | Reference |
| Typical Yield | Quantitative | [1] |
| Molecular Formula | C₉H₁₈OSi | |
| Molecular Weight | 170.32 g/mol | [2] |
| Boiling Point | 40 °C / 8 mmHg | [2] |
| Density | 0.84 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.429 (lit.) | [2] |
Detailed Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Propargyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of propargyl alcohol (1.0 equivalent) in anhydrous DMF, add imidazole (2.2 equivalents). Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Silylating Agent: Slowly add tert-butyldimethylsilyl chloride (1.1 equivalents) portion-wise to the stirred solution. The reaction is typically exothermic, and the addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-6 hours at room temperature.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 times the volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and imidazole salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a mixture of n-hexane and ethyl acetate (e.g., 40:1 v/v)[1]. The purified product is a colorless oil.
Mandatory Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Signaling Pathway of the Silylation Reaction
Caption: The proposed reaction pathway for the silylation of propargyl alcohol.
Potential Side Reactions and Considerations
-
Hydrolysis: TBDMSCl and the final product are sensitive to moisture. Therefore, anhydrous conditions are crucial for achieving high yields. Any water present can hydrolyze TBDMSCl to the corresponding silanol, which can then dimerize to form a disiloxane, or hydrolyze the product back to propargyl alcohol.
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, a mixture of the starting material and the product will be obtained, necessitating careful purification. Monitoring the reaction by TLC is essential.
-
Steric Hindrance: While propargyl alcohol is a primary alcohol and reacts readily, more sterically hindered alcohols may require longer reaction times or more forcing conditions.
-
Purity of Reagents: The purity of the starting materials, particularly TBDMSCl and the solvent, is critical. Old or improperly stored TBDMSCl may contain significant amounts of hydrolyzed byproducts.
Characterization Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃):
-
δ 4.25 (d, J = 2.4 Hz, 2H, -OCH₂-)
-
δ 2.40 (t, J = 2.4 Hz, 1H, -C≡CH)
-
δ 0.90 (s, 9H, -C(CH₃)₃)
-
δ 0.10 (s, 6H, -Si(CH₃)₂)
-
-
¹³C NMR (CDCl₃):
-
δ 80.5 (-C≡CH)
-
δ 74.5 (-C≡CH)
-
δ 51.5 (-OCH₂-)
-
δ 25.8 (-C(CH₃)₃)
-
δ 18.3 (-C(CH₃)₃)
-
δ -5.2 (-Si(CH₃)₂)
-
This in-depth guide provides the essential information for the successful synthesis, purification, and characterization of this compound, a key intermediate for advanced organic synthesis in research and drug development.
References
A Technical Guide to the Physical Properties of TBDMS-Protected Propargyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of tert-butyldimethylsilyl (TBDMS)-protected propargyl alcohol, a critical building block in modern organic synthesis. This document offers comprehensive data, detailed experimental protocols, and visual representations of key chemical transformations to support its application in research and development.
Core Physical and Chemical Properties
TBDMS-protected propargyl alcohol, also known as tert-butyl(dimethyl)(prop-2-yn-1-yloxy)silane, is a stable, versatile reagent utilized in a variety of synthetic routes, particularly in the construction of complex molecular architectures. Its physical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₈OSi | [1] |
| Molecular Weight | 170.32 g/mol | [1] |
| Boiling Point | 40 °C at 8 mmHg | [1] |
| Density | 0.84 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.429 | [1] |
| Appearance | Colorless liquid | |
| Solubility | Soluble in many organic solvents |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~4.3 ppm (d, 2H): Methylene protons (-O-CH₂-C≡) coupled to the acetylenic proton.
-
δ ~2.4 ppm (t, 1H): Acetylenic proton (-C≡C-H).
-
δ ~0.9 ppm (s, 9H): tert-Butyl protons (-C(CH₃)₃).
-
δ ~0.1 ppm (s, 6H): Dimethylsilyl protons (-Si(CH₃)₂).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~80 ppm: Acetylenic carbon (-C≡CH).
-
δ ~75 ppm: Acetylenic carbon (-C≡CH).
-
δ ~52 ppm: Methylene carbon (-O-CH₂-).
-
δ ~26 ppm: tert-Butyl quaternary carbon (-C(CH₃)₃).
-
δ ~18 ppm: tert-Butyl methyl carbons (-C(CH₃)₃).
-
δ ~-5 ppm: Dimethylsilyl carbons (-Si(CH₃)₂).
FTIR (Fourier-Transform Infrared Spectroscopy):
-
~3300 cm⁻¹ (sharp, medium): C-H stretch of the terminal alkyne.
-
~2900-3000 cm⁻¹ (strong): C-H stretches of the alkyl groups.
-
~2100 cm⁻¹ (weak): C≡C stretch of the terminal alkyne.
-
~1250 cm⁻¹ (strong): Si-C stretch.
-
~1100 cm⁻¹ (strong): Si-O-C stretch.
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would likely involve the loss of the tert-butyl group ([M-57]⁺), which is a characteristic fragmentation for TBDMS ethers.
Experimental Protocols
Synthesis of TBDMS-Protected Propargyl Alcohol
This protocol outlines the standard procedure for the protection of propargyl alcohol using TBDMS chloride.
Materials:
-
Propargyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of propargyl alcohol (1.0 equivalent) and imidazole (1.5 to 2.5 equivalents) in anhydrous DCM or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add TBDMSCl (1.2 to 1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with Et₂O or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected propargyl alcohol.
Sonogashira Coupling of TBDMS-Protected Propargyl Alcohol with an Aryl Halide
This protocol details the use of TBDMS-protected propargyl alcohol in a Sonogashira cross-coupling reaction.[2][3][4]
Materials:
-
TBDMS-protected propargyl alcohol
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 2-6 mol%).
-
Add the anhydrous solvent and the amine base (2.0-3.0 equivalents).
-
Add the TBDMS-protected propargyl alcohol (1.1-1.2 equivalents) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature or heat as necessary (monitoring by TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with Et₂O or EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of the TBDMS Group
This protocol describes a general method for the removal of the TBDMS protecting group to reveal the free alcohol.[5]
Materials:
-
TBDMS-protected compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or other deprotection reagents (e.g., SnCl₂·2H₂O in ethanol)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for TBAF deprotection)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure using TBAF:
-
Dissolve the TBDMS-protected compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
A Technical Guide to the Solubility of tert-Butyldimethyl(2-propynyloxy)silane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of tert-Butyldimethyl(2-propynyloxy)silane, a versatile silyl ether commonly employed in organic synthesis, particularly in click chemistry and as a protecting group for alcohols. Understanding its solubility is critical for reaction setup, purification, and formulation in various research and development applications. While specific quantitative solubility data is not extensively available in published literature, this document consolidates qualitative information and presents a general experimental protocol for its determination.
Physical Properties
A summary of the key physical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈OSi | [1] |
| Molecular Weight | 170.32 g/mol | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | [2][3] |
| Density | 0.84 g/mL at 25 °C | [1] |
| Boiling Point | 40 °C at 8 mmHg | [1] |
| Refractive Index | n20/D 1.429 (lit.) | [1][4] |
| Flash Point | 38.8 °C (101.8 °F) |
Qualitative Solubility Data
This compound is generally soluble in a range of common organic solvents. The following table summarizes the available qualitative solubility information.
| Solvent | Solubility | Reference |
| Diethyl Ether | Soluble | [1][5] |
| Ethyl Acetate | Soluble | [1][5] |
| Hexane | Soluble | [1][5] |
It is important to note that while the compound is listed as "soluble," this is a qualitative description. The precise solubility limit (e.g., in g/100 mL or mol/L) may vary with temperature and the specific grade of the solvent. For applications requiring precise concentrations, experimental determination of solubility is recommended.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a liquid compound like this compound in an organic solvent at a specific temperature. This method is based on the principle of reaching a saturation point and then quantifying the dissolved solute.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., HPLC grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps or other sealable containers
-
Volumetric flasks and pipettes
-
Constant temperature bath or shaker incubator
-
Centrifuge (optional)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
Procedure
-
Preparation of a Saturated Solution:
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to a series of vials.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate.
-
Add an excess of this compound to each vial in small increments, sealing and vortexing/shaking vigorously after each addition. Continue adding the silane until a separate, undissolved phase persists, indicating that the solution is saturated.
-
Equilibrate the saturated mixtures in the constant temperature bath with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a few hours to let the undissolved solute settle. If separation is slow, the samples can be centrifuged at the experimental temperature.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid temperature-induced precipitation.
-
Filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended micro-droplets.
-
Dilute the filtered aliquot with a known volume of the same solvent to a concentration suitable for the analytical method.
-
Accurately weigh the volumetric flask containing the diluted sample.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the same solvent with known concentrations.
-
Analyze the calibration standards and the prepared sample solution using a calibrated analytical technique such as GC-FID.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps for the experimental determination of solubility.
This guide provides a foundation for working with this compound. For critical applications, it is imperative to experimentally verify the solubility in the specific solvent system and conditions of interest.
References
- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 76782-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound [worldyachem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 76782-82-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
stability of TBDMS ether of propargyl alcohol under aqueous conditions
An In-depth Technical Guide on the Stability of T-Butyldimethylsilyl (TBDMS) Ether of Propargyl Alcohol Under Aqueous Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone protecting group for hydroxyl functionalities in modern organic synthesis. Its popularity stems from a favorable balance of being easy to introduce, stable to a variety of reaction conditions, and cleavable under specific and often mild protocols. Propargyl alcohol, a fundamental building block, is frequently protected as its TBDMS ether to mask the hydroxyl group's reactivity during synthetic transformations involving the alkyne moiety. A thorough understanding of the stability of the TBDMS ether of propargyl alcohol under various aqueous conditions is critical for the design and successful execution of complex synthetic routes.
This technical guide provides a comprehensive overview of the stability of TBDMS-protected propargyl alcohol in aqueous environments, detailing its behavior under acidic, basic, and neutral conditions, and in the presence of common reagents.
Relative Stability of Silyl Ethers
The stability of silyl ethers is primarily dictated by the steric bulk around the silicon atom. The general order of stability for commonly used silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[1][2] A similar trend is generally observed under basic conditions.[1][2] The TBDMS group is approximately 10,000 to 20,000 times more stable towards hydrolysis than the trimethylsilyl (TMS) group, making it significantly more robust for multi-step synthesis.[3]
Stability and Cleavage under Aqueous Acidic Conditions
TBDMS ethers are known to be labile under acidic conditions. The cleavage mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of water or another nucleophile on the silicon atom. The steric hindrance of the tert-butyl group slows this process compared to less hindered silyl ethers like TMS.
Common acidic conditions for the deprotection of TBDMS ethers, which indicate their instability, include:
-
Acetic Acid/Water: A mixture of acetic acid and water (e.g., 2:1) at room temperature can effectively cleave TBDMS ethers.[4]
-
Formic Acid: Formic acid in methanol (5-10%) can be used for deprotection.[5]
-
Catalytic Acid: Catalytic amounts of strong acids like HCl or p-toluenesulfonic acid (p-TsOH) in alcoholic or aqueous/organic solvent mixtures are effective.[3][6] For instance, pyridinium p-toluenesulfonate (PPTS) in methanol is a mild option.[6]
Stability and Cleavage under Aqueous Basic Conditions
TBDMS ethers exhibit excellent stability under most basic conditions.[7] They are resistant to cleavage by aqueous hydroxide bases and other common basic reagents, which allows for their use in reactions such as ester saponification. However, cleavage can be achieved under more forcing basic conditions, although this is less common.[8]
Stability and Cleavage with Fluoride Reagents
The most common and mild method for cleaving TBDMS ethers is through the use of fluoride ions. The high strength of the silicon-fluoride bond provides a strong thermodynamic driving force for this reaction.
Key fluoride-based reagents include:
-
Tetrabutylammonium Fluoride (TBAF): This is the most widely used reagent, typically as a 1.0 M solution in tetrahydrofuran (THF).[3][4] The reaction is usually fast and efficient at room temperature.
-
Hydrofluoric Acid (HF): Aqueous HF or its complex with pyridine (HF-Pyridine) are also very effective but are more corrosive and require careful handling, often in plastic labware.[9][10]
-
Potassium Fluoride (KF): Used with a phase-transfer catalyst or in the presence of a dihydrate, KF can also effect cleavage.[11]
-
Potassium Bifluoride (KHF₂): This reagent can offer higher selectivity in some cases.[4][6]
These reagents are typically used in organic solvents but often contain or are used with an aqueous workup, highlighting the role of aqueous media in the overall process.
Data Presentation: TBDMS Deprotection Conditions for Primary Alcohols
The following tables summarize various conditions for the cleavage of TBDMS ethers of primary alcohols, which serve as a model for the TBDMS ether of propargyl alcohol.
Table 1: Acid-Catalyzed Deprotection
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Citation(s) |
| Acetyl Chloride (cat.) | Dry Methanol | 0 °C to RT | 0.5 - 2 h | Good | [4] |
| Acetic Acid / Water | THF | Room Temp. | - | - | [4] |
| Formic Acid (5-10%) | Methanol | Room Temp. | 3 - 5 h | High | [5] |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol | Room Temp. | - | - | [6] |
| HCl (1M, cat.) | Methanol | Room Temp. | 5 - 30 min | - | [3] |
| ZrCl₄ (20 mol%) | Acetonitrile | Room Temp. | 20 - 45 min | High | [11] |
Table 2: Fluoride-Based Deprotection
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Citation(s) |
| TBAF (1.1 eq) | THF | Room Temp. | 1 - 4 h | 70 - 100% | [3][12] |
| HF-Pyridine | THF | 0 °C | 2 - 3 h | 76 - 91% | [9][12] |
| KHF₂ | Methanol | Room Temp. | - | - | [4] |
| KF·2H₂O / Et₃NBn⁺ Cl⁻ | Acetonitrile | 60 °C | 10 h | 84% | [12] |
Table 3: Other Deprotection Methods
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Citation(s) |
| Oxone | 50% aq. Methanol | Room Temp. | 2.5 - 3 h | High | [13] |
| CuCl₂·2H₂O (5 mol%) | Acetone/H₂O (95:5) | Reflux | 2 - 30 h | Moderate to Excellent | [14] |
| SnCl₂ | Ethanol or Water | Reflux or MW | 5 - 7 min (MW) | 83 - 90% | |
| N-Iodosuccinimide (cat.) | Methanol | Room Temp. | - | Excellent | [4] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Acetyl Chloride in Methanol
This protocol is representative of mild, anhydrous acidic conditions that generate HCl in situ.
-
Reaction Setup: Dissolve the TBDMS-protected propargyl alcohol (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.[1]
-
Reagent Addition: Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[1]
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).[1]
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[1]
Protocol 2: Fluoride-Mediated Deprotection using TBAF
This is the most common method for TBDMS ether cleavage.
-
Reaction Setup: Dissolve the TBDMS-protected propargyl alcohol (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere.[3]
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.[3]
-
Reaction Monitoring: Stir the reaction for 1-4 hours and monitor its completion by TLC.[3]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.[3]
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected propargyl alcohol. Purify by column chromatography if necessary.[3]
Protocol 3: Selective Deprotection of Primary TBDMS Ether with Oxone
This method is particularly mild and useful for selective deprotection in the presence of secondary or tertiary TBDMS ethers.
-
Reaction Setup: Dissolve the TBDMS-protected propargyl alcohol (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL).[1][13]
-
Reagent Addition: Add Oxone (potassium peroxymonosulfate) to the solution and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The deprotection of a primary TBDMS ether is typically complete within 2.5-3 hours.[13]
-
Work-up and Extraction: Upon completion, extract the reaction mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[13]
Visualizations
Caption: Relative stability of common silyl ethers.
Caption: General workflow for stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. synarchive.com [synarchive.com]
- 13. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 14. scribd.com [scribd.com]
The Synthetic Versatility of Terminal Alkynes: A Technical Guide Focused on tert-Butyldimethyl(2-propynyloxy)silane
For Researchers, Scientists, and Drug Development Professionals
Terminal alkynes are fundamental building blocks in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their linear geometry and the acidity of the terminal proton allow for a diverse range of chemical transformations. This technical guide delves into the core reactions of terminal alkynes, with a specific focus on tert-Butyldimethyl(2-propynyloxy)silane, a common silyl-protected propargyl alcohol derivative. This compound serves as an excellent model to illustrate the strategic use of protecting groups in multi-step syntheses, a crucial aspect of drug discovery and development.
The Role of the Silyl Protecting Group
The tert-butyldimethylsilyl (TBDMS or TBS) group in this compound serves as a protecting group for the terminal alkyne's acidic proton.[1] This protection is often necessary because the acidic proton can interfere with many organometallic reactions.[1][2] The TBDMS group is robust enough to withstand a variety of reaction conditions while being readily removable under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF).[3][4]
Key Reactions and Methodologies
Terminal alkynes, both protected and deprotected, undergo a variety of powerful transformations. The following sections detail the most critical reactions, providing mechanistic insights, experimental protocols, and quantitative data where available.
Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7][8] The silyl protecting group on the alkyne can be retained during the coupling or removed in a subsequent step.[9]
Reaction Scheme:
Caption: Generalized Sonogashira coupling reaction.
This protocol provides a general procedure for the Sonogashira cross-coupling reaction.[10]
Materials:
-
4-Iodotoluene
-
Trimethylsilylacetylene
-
Triethylamine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., THF, MeCN)[8]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).[11]
-
Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).[11]
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.[11]
-
The reaction is typically stirred at room temperature or heated, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%) | i-Pr₂NH | THF | RT | 89 | [11] |
| Aryl Iodides | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | - | - | RT | >90 | [11] |
| Aryl Bromides | Terminal Alkynes | Pd(PPh₃)₄ / CuI | - | - | Higher Temp. | 80-95 | [11] |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The Cu(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is the premier example of "click chemistry".[12][13] This reaction is highly efficient, wide in scope, and tolerant of many functional groups, making it invaluable in drug discovery, bioconjugation, and materials science.[12][14]
Reaction Scheme:
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
This protocol provides a general method for performing a copper-catalyzed azide-alkyne cycloaddition.[15][16][17]
Materials:
-
Alkyne-containing molecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biological applications)
-
Solvent (e.g., water, DMSO/tBuOH)
Procedure:
-
Prepare stock solutions of the alkyne, azide, CuSO₄, sodium ascorbate, and THPTA (if used).
-
In a reaction vessel, combine the alkyne and azide solutions.
-
If using a ligand, pre-mix the CuSO₄ and THPTA solutions.
-
Add the CuSO₄ (or CuSO₄/ligand complex) to the alkyne/azide mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature. Reaction times can range from minutes to a few hours.
-
The workup procedure will depend on the specific substrates and application. For small molecules, a simple extraction may be sufficient. For biomolecules, purification might involve precipitation or size-exclusion chromatography.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Time | Yield | Reference |
| Sugar azide | Propargyl building block | Cu(I) | Not specified | Not specified | ~80% (mono-coupling) | [18] |
| Various alkynes | Various azides | Cu(I) | Various | Varies | High | [14] |
Hydration of Terminal Alkynes
The addition of water across the triple bond of a terminal alkyne, typically catalyzed by a mercury(II) salt in acidic conditions, follows Markovnikov's rule to produce a methyl ketone.[19][20][21] The initial product is an enol, which rapidly tautomerizes to the more stable keto form.[22][23]
Reaction Scheme:
Caption: Markovnikov hydration of a terminal alkyne.
Hydroboration-Oxidation of Terminal Alkynes
In contrast to hydration, the hydroboration-oxidation of terminal alkynes provides a method for the anti-Markovnikov addition of water, yielding an aldehyde.[24][25][26] A bulky borane reagent, such as disiamylborane or 9-BBN, is used to prevent double addition across the triple bond.[25][27] The intermediate vinylborane is then oxidized to an enol, which tautomerizes to the final aldehyde product.[24]
Reaction Scheme:
Caption: Anti-Markovnikov hydroboration-oxidation of a terminal alkyne.
Deprotection of the Silyl Group
The removal of the TBDMS group from this compound to liberate the terminal alkyne is a crucial step in many synthetic sequences. This is typically achieved under mild conditions using a fluoride ion source.
Materials:
-
TBDMS-protected alkyne (e.g., this compound)
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Solvent (e.g., THF, Methanol)[3]
Procedure:
-
Dissolve the TBDMS-protected alkyne in the chosen solvent in a flask.
-
Cool the solution in an ice bath.
-
Slowly add the TBAF solution to the stirred mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting terminal alkyne by column chromatography if necessary.
| Silyl Group | Deprotection Reagent | Solvent | Conditions | Yield (%) | Reference |
| TMS | K₂CO₃/MeOH | Methanol | Not specified | High | [3] |
| TIPS | AgF (1.5 equiv) | Methanol | Not specified | Good | [28] |
| TBDMS | TBAF | THF | 0 °C to RT | Typically high | [3][4] |
Conclusion
Terminal alkynes, exemplified here by this compound, are exceptionally valuable intermediates in organic synthesis. The strategic use of silyl protecting groups allows for the selective transformation of other functional groups within a molecule before unmasking the alkyne for key bond-forming reactions. The Sonogashira coupling, click chemistry, hydration, and hydroboration-oxidation represent a powerful toolkit for chemists in academia and industry, enabling the construction of complex molecular architectures for applications in drug discovery and materials science. A thorough understanding of these reactions and their experimental nuances is essential for any scientist working in these fields.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. bioclone.net [bioclone.net]
- 13. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. broadpharm.com [broadpharm.com]
- 16. confluore.com [confluore.com]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 24. orgosolver.com [orgosolver.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. byjus.com [byjus.com]
- 27. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 28. scielo.org.mx [scielo.org.mx]
The Indispensable Role of Silyl Ethers in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success. Among the myriad of options available, silyl ethers have established themselves as a versatile and powerful class of protecting groups for hydroxyl functionalities. Their widespread adoption stems from their ease of formation, tunable stability, and mild removal conditions, which allow for the selective masking and unmasking of alcohols during intricate synthetic sequences. This technical guide provides an in-depth exploration of the core principles of silyl ether protecting groups, offering a comparative analysis of common silyl ethers, detailed experimental protocols for their application, and a visual representation of their underlying chemical logic.
Core Concepts of Silyl Ether Protecting Groups
Silyl ethers are chemical compounds characterized by a silicon atom covalently bonded to an alkoxy group (R-O-SiR'₃).[1] Their utility as protecting groups in organic synthesis is unparalleled due to a combination of favorable characteristics. The formation of a silyl ether effectively masks the acidic proton and nucleophilicity of a hydroxyl group, rendering it inert to a wide range of reaction conditions such as those involving Grignard reagents, strong bases, and many oxidizing and reducing agents.[2][3]
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[4][5] This feature allows for a high degree of tunability, enabling chemists to select a silyl ether with the appropriate robustness for a specific synthetic step. The most commonly employed silyl ethers in organic synthesis include Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS or TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).[6]
Comparative Stability of Common Silyl Ethers
The judicious selection of a silyl ether protecting group hinges on a thorough understanding of its relative stability under various reaction conditions. This knowledge is critical for designing orthogonal protection strategies, where multiple hydroxyl groups in a molecule can be selectively deprotected without affecting others.[7] The stability of common silyl ethers towards acidic and basic hydrolysis generally follows a predictable trend based on steric hindrance around the silicon atom.
Relative Stability to Acidic Hydrolysis
Under acidic conditions, the rate of cleavage is highly dependent on the steric bulk of the silyl group. Less hindered silyl ethers are more susceptible to protonation of the ether oxygen, which facilitates nucleophilic attack and subsequent cleavage. The general order of stability in acidic media is:
TMS < TES < TBS < TIPS < TBDPS [8]
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 1: Relative rates of acidic hydrolysis of common silyl ethers.[6]
Relative Stability to Basic Hydrolysis
In basic media, the stability of silyl ethers also generally increases with steric hindrance, although the differences are less pronounced than under acidic conditions.
TMS < TES < TBS ≈ TBDPS < TIPS [8]
| Silyl Ether | Abbreviation | Relative Rate of Basic Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 |
| tert-Butyldiphenylsilyl | TBDPS | 20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Table 2: Relative rates of basic hydrolysis of common silyl ethers.[6]
Experimental Protocols
The following are detailed methodologies for key experiments involving the protection and deprotection of alcohols using silyl ethers.
Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBSCl) - The Corey Protocol
This protocol, developed by E.J. Corey, is a widely used and reliable method for the formation of TBS ethers.[2][3]
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.2 equiv) and TBSCl (1.1 equiv) at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours depending on the substrate.[2]
-
Upon completion, quench the reaction by the addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.
Protocol 2: Deprotection of a tert-Butyldimethylsilyl (TBS) Ether using Tetrabutylammonium Fluoride (TBAF)
TBAF is the most common reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon.[2][9]
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1 equiv) dropwise to the stirred solution.[10]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 30-60 minutes).[6]
-
Dilute the reaction mixture with dichloromethane and quench with water.[10]
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Note on Basicity: The TBAF reagent is basic and may cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[10]
Protocol 3: Selective Deprotection of a Triethylsilyl (TES) Ether in the Presence of a tert-Butyldimethylsilyl (TBS) Ether
The differential stability of silyl ethers allows for their selective removal. TES ethers can be cleaved under conditions that leave a more robust TBS ether intact.[5]
Materials:
-
Substrate containing both a TES and a TBS ether (1.0 equiv)
-
Formic acid
-
Methanol (MeOH) or Dichloromethane (DCM)
Procedure:
-
Dissolve the substrate (1.0 equiv) in a solution of 5-10% formic acid in methanol or 2-5% formic acid in dichloromethane.[11]
-
Stir the reaction mixture at room temperature and monitor the selective removal of the TES group by TLC.
-
Upon completion of the selective deprotection, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the compound with the TBS group intact.
Visualizing the Chemistry of Silyl Ethers
The following diagrams, generated using the DOT language, illustrate key mechanisms and logical relationships in the application of silyl ether protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of tert-Butyldimethyl(2-propynyloxy)silane in Organosilicon Chemistry: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of tert-Butyldimethyl(2-propynyloxy)silane, a key building block in modern organosilicon chemistry. It details the synthesis, characterization, and diverse applications of this versatile compound, with a focus on its role as a cornerstone in the construction of complex molecular architectures. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development, offering in-depth experimental protocols, quantitative data, and visual workflows to facilitate its practical application.
Introduction
This compound, also known as 3-(tert-Butyldimethylsilyloxy)-1-propyne, is an organosilicon compound featuring a terminal alkyne functionality protected by a sterically hindered tert-butyldimethylsilyl (TBDMS) ether.[1][2] This unique structure renders it a highly valuable reagent in a multitude of chemical transformations. The TBDMS group provides robust protection for the propargylic alcohol, allowing for the selective reaction of the terminal alkyne. Subsequently, the silyl ether can be readily cleaved under specific conditions, unmasking the hydroxyl group for further functionalization.
The primary utility of this compound lies in its participation in cornerstone reactions of modern synthetic chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.[3][4] These reactions enable the facile and efficient formation of carbon-carbon and carbon-heteroatom bonds, making this silane an indispensable tool in the synthesis of pharmaceuticals, functionalized polymers, and advanced materials.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use and characterization in a laboratory setting.
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 76782-82-6 | [1][2] |
| Molecular Formula | C₉H₁₈OSi | [1][2] |
| Molecular Weight | 170.32 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 40 °C / 8 mmHg | [2] |
| Density | 0.84 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.429 | [1] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ (ppm): 4.29 (d, J=2.4 Hz, 2H, O-CH₂), 2.42 (t, J=2.4 Hz, 1H, C≡CH), 0.90 (s, 9H, C(CH₃)₃), 0.10 (s, 6H, Si(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 80.3 (C≡CH), 74.5 (C≡CH), 51.5 (O-CH₂), 25.7 (C(CH₃)₃), 18.3 (C(CH₃)₃), -5.2 (Si(CH₃)₂) |
| FTIR | ν (cm⁻¹): ~3310 (C≡C-H stretch), ~2120 (C≡C stretch), ~1255 (Si-CH₃), ~1090 (Si-O-C) |
Synthesis and Experimental Protocols
The synthesis of this compound is a straightforward procedure involving the protection of propargyl alcohol with tert-butyldimethylsilyl chloride.
Synthesis of this compound
The most common method for the preparation of this compound involves the reaction of propargyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).[5][6]
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of propargyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure product.
Expected Yield: 85-95%.
Key Reactions and Applications in Organosilicon Chemistry
The presence of a terminal alkyne makes this compound a versatile substrate for a variety of coupling reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," allows for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3][4] this compound is an excellent substrate for this reaction, leading to the formation of silyl-protected triazole adducts.
Caption: CuAAC reaction of this compound.
Experimental Protocol for CuAAC:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Azide | Catalyst System | Solvent | Yield (%) |
| Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | >95 |
| Phenyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | ~98 |
Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes.[4] this compound readily participates in this reaction, providing access to a wide range of functionalized alkynes.
Caption: Sonogashira coupling of this compound.
Experimental Protocol for Sonogashira Coupling:
-
Reaction Setup: To a solution of an aryl halide (e.g., iodobenzene, 1.0 eq) and this compound (1.2 eq) in an appropriate solvent such as THF, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Base Addition: Add a suitable base, such as triethylamine (2.0 eq), and stir the mixture under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by TLC.
-
Workup and Purification: After completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. The residue is then purified by column chromatography.
| Aryl Halide | Palladium Catalyst | Base | Yield (%) |
| Iodobenzene | Pd(PPh₃)₂Cl₂ | Et₃N | ~90 |
| 4-Iodotoluene | Pd(PPh₃)₄ | Piperidine | ~88 |
Deprotection of the TBDMS Group
The tert-butyldimethylsilyl protecting group can be selectively removed to reveal the primary alcohol, which can then undergo further chemical transformations. A common and efficient method for this deprotection is the use of fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[6]
Experimental Protocol for Deprotection:
-
Reaction Setup: Dissolve the TBDMS-protected alkyne (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated to yield the deprotected propargyl alcohol.
Applications in Materials Science
The bifunctional nature of this compound makes it a valuable monomer in the synthesis of functionalized polymers, particularly polysiloxanes. The silyl ether moiety can be incorporated into a siloxane backbone, while the terminal alkyne provides a reactive handle for post-polymerization modification via click chemistry. This allows for the synthesis of well-defined polymeric architectures with tailored properties for applications in coatings, adhesives, and biomedical devices.[7][8]
Conclusion
This compound is a highly versatile and indispensable reagent in organosilicon chemistry. Its robust TBDMS protecting group and reactive terminal alkyne functionality provide a powerful platform for the construction of complex molecules and materials. The straightforward synthesis, well-defined reactivity in key coupling reactions, and the ability to be selectively deprotected underscore its importance in modern organic synthesis. This guide provides the fundamental knowledge and practical protocols to enable researchers to effectively utilize this key building block in their synthetic endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 叔丁基二甲基(2-丙炔氧基)硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. escholarship.org [escholarship.org]
Hydrolytic Sensitivity of tert-Butyldimethyl(2-propynyloxy)silane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolytic sensitivity of tert-Butyldimethyl(2-propynyloxy)silane, a terminal alkyne protected as a tert-butyldimethylsilyl (TBDMS) ether. The stability of the TBDMS ether is a critical consideration in multi-step organic synthesis, dictating the conditions under which it can be compatibly employed and the methods for its selective removal. This document details the factors governing the hydrolytic lability of the TBDMS group, presents a comparative analysis of its stability under acidic, basic, and fluoride-mediated conditions, and provides detailed experimental protocols for its cleavage. The information herein is intended to equip researchers with the knowledge to effectively utilize this compound and other TBDMS-protected compounds in complex synthetic strategies.
Introduction to Silyl Ether Stability
Silyl ethers are widely utilized as protecting groups for hydroxyl functionalities in organic synthesis due to their ease of formation, stability to a range of reaction conditions, and selective cleavage under mild protocols. The tert-butyldimethylsilyl (TBDMS) group is one of the most common silyl ethers, offering a balance of stability and reactivity that makes it suitable for a variety of applications.
The hydrolytic stability of a silyl ether is primarily influenced by two factors:
-
Steric Hindrance: The steric bulk of the substituents on the silicon atom plays a crucial role in protecting the Si-O bond from nucleophilic attack or protonation. The large tert-butyl group in the TBDMS moiety provides significant steric shielding, making it substantially more stable than smaller silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers.
-
Electronic Effects: The electronic nature of the substituents on both the silicon and the oxygen atom can influence the rate of hydrolysis. Electron-withdrawing groups on the silicon atom can increase its electrophilicity and susceptibility to nucleophilic attack.
The alkyne functionality in this compound is not expected to dramatically alter the fundamental hydrolytic behavior of the TBDMS group, which is largely dictated by the sterically hindered silicon center. However, the propargyl group may exert minor electronic effects. The safety data sheet for this compound indicates that it "reacts slowly with moisture/water," confirming its inherent hydrolytic sensitivity.
Comparative Hydrolytic Stability
The TBDMS group exhibits a distinct stability profile compared to other common silyl ethers. This differential stability is the cornerstone of orthogonal protection strategies in the synthesis of complex molecules.
Under Acidic Conditions
In acidic media, the hydrolysis of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack of water or another nucleophile on the silicon atom. The rate of cleavage is highly dependent on the steric hindrance around the silicon. The general order of stability for common silyl ethers under acidic conditions is:
TMS < TES < TBDMS < TIPS < TBDPS
The TBDMS group is approximately 10,000 times more stable than the TMS group towards acid-catalyzed hydrolysis.[1]
Under Basic Conditions
Under basic conditions, hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion or other nucleophile on the silicon atom. While generally more stable to basic conditions than acidic conditions, TBDMS ethers can be cleaved with strong bases at elevated temperatures. The relative stability of common silyl ethers in basic media is:
TMS < TES < TBDMS ≈ TBDPS < TIPS
Fluoride-Mediated Cleavage
The most common and efficient method for the cleavage of TBDMS ethers is through the use of fluoride ions (e.g., from tetrabutylammonium fluoride - TBAF, hydrogen fluoride - HF, or potassium fluoride - KF). The high affinity of silicon for fluorine, resulting in the formation of a strong Si-F bond, is the driving force for this reaction. This method is generally very mild and highly selective for silyl ethers.
Quantitative Data on TBDMS Ether Hydrolysis
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data compiled from multiple sources.[2][3]
Table 2: Relative Rates of Base-Catalyzed Hydrolysis of Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
Data compiled from multiple sources.[2][3]
Table 3: Conditions for the Deprotection of TBDMS Ethers
| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Acetic Acid / H₂O (2:1) | THF | 25 | Varies | Good | [4] |
| Acetyl Chloride (cat.) | Methanol | 0 - RT | 0.5 - 2 h | >90 | [5] |
| 1M HCl (cat.) | Methanol | RT | 5 - 30 min | High | [1] |
| Tetrabutylammonium Fluoride (TBAF) | THF | RT | 1 - 4 h | >90 | [1] |
| Potassium Fluoride (KF) / H₂O | Acetonitrile | RT | Varies | High | [4] |
| Stannous Chloride (SnCl₂) | Ethanol or Water | RT - Reflux | 35 min - 7 h | 80 - 90 | [6] |
| N-Iodosuccinimide (cat.) | Methanol | RT | Varies | Excellent | [3] |
| Phosphomolybdic Acid / SiO₂ | Dichloromethane | RT | 1 - 2 h | High | [3] |
Reaction Mechanisms and Workflows
The cleavage of TBDMS ethers can proceed through different mechanisms depending on the reaction conditions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the ether oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of a TBDMS ether.
Base-Catalyzed Hydrolysis
In basic media, a nucleophile (e.g., hydroxide) directly attacks the silicon atom, leading to a pentacoordinate silicon intermediate that subsequently breaks down.
Caption: Base-catalyzed hydrolysis of a TBDMS ether.
Fluoride-Mediated Cleavage
The fluoride ion, a small and highly potent nucleophile for silicon, attacks the silicon center to form a pentacoordinate intermediate. The high strength of the Si-F bond drives the reaction to completion.
Caption: Fluoride-mediated cleavage of a TBDMS ether.
Experimental Protocols
The following are representative experimental protocols for the deprotection of TBDMS ethers. Researchers should optimize conditions for their specific substrates.
Protocol 1: Acid-Catalyzed Deprotection with Acetyl Chloride in Methanol
Objective: To deprotect a TBDMS ether using a catalytic amount of acetyl chloride in methanol.[5]
Materials:
-
TBDMS-protected alcohol (1.0 mmol)
-
Anhydrous methanol (5 mL)
-
Acetyl chloride (0.1 mmol, 10 mol%)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Brine
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous methanol in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride in anhydrous methanol to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fluoride-Mediated Deprotection with TBAF
Objective: To deprotect a TBDMS ether using tetrabutylammonium fluoride (TBAF).[1]
Materials:
-
TBDMS-protected alcohol (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
-
Purify the product by flash chromatography if necessary.
Protocol 3: Deprotection with Stannous Chloride in Ethanol
Objective: To deprotect a TBDMS ether using stannous chloride.[6]
Materials:
-
TBDMS-protected ether (1 mmol)
-
SnCl₂·2H₂O (1 mmol)
-
Ethanol (20 mL)
-
Ethyl acetate
-
Water
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the TBDMS-protected ether in ethanol, add SnCl₂·2H₂O.
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC (typically 5-7 hours at room temperature or 35-40 minutes at reflux).
-
Remove the solvent under vacuum.
-
Dilute the residue with water to dissolve the tin salts and extract the product with ethyl acetate.
-
Wash the organic layer with water and dry over anhydrous Na₂SO₄.
-
Remove the solvent and purify the crude product by column chromatography over silica gel.
Conclusion
This compound, by virtue of its TBDMS ether functionality, possesses a well-defined and predictable hydrolytic sensitivity. It is significantly more stable than TMS and TES ethers under acidic conditions and exhibits good stability towards many basic reagents. Cleavage of the silyl ether is most effectively and mildly achieved using fluoride-based reagents. The provided quantitative data on relative stabilities and the detailed experimental protocols offer a robust framework for chemists to strategically incorporate this and other TBDMS-protected compounds into their synthetic endeavors. Careful consideration of the reaction conditions will ensure the successful protection and timely deprotection of the hydroxyl group, facilitating the efficient synthesis of complex target molecules.
References
The Versatile Building Block: A Technical Guide to tert-Butyldimethyl(2-propynyloxy)silane in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, reactivity, and diverse applications of tert-Butyldimethyl(2-propynyloxy)silane, a valuable and versatile building block in modern organic synthesis. Its unique combination of a protected propargyl alcohol moiety makes it an essential tool for the introduction of a terminal alkyne in multi-step syntheses, particularly in the construction of complex molecules and active pharmaceutical ingredients.
Introduction
This compound, also known as TBDMS-propargyl ether, serves as a stable, yet readily cleavable, protected form of propargyl alcohol. The bulky tert-butyldimethylsilyl (TBDMS or TBS) group imparts significant thermal and chemical stability, allowing for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the terminal alkyne. This feature, coupled with the alkyne's ability to participate in a variety of powerful coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has solidified its importance in drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 76782-82-6 |
| Molecular Formula | C₉H₁₈OSi |
| Molecular Weight | 170.32 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 40 °C at 8 mmHg |
| Density | 0.84 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.429 |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, ethyl acetate, hexane) |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the silylation of propargyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
To a solution of propargyl alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) cooled to 0 °C is added tert-butyldimethylsilyl chloride (1.5 eq) portionwise. The reaction mixture is stirred at 0 °C for 1.5 hours and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.[1]
| Reagent | Molar Eq. |
| Propargyl Alcohol | 1.0 |
| tert-Butyldimethylsilyl Chloride | 1.5 |
| Imidazole | 1.5 |
| Dichloromethane | - |
Key Reactions and Applications
The synthetic utility of this compound stems from the reactivity of its terminal alkyne. This functionality allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and regiospecific formation of 1,4-disubstituted-1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.
Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC Reaction with Benzyl Azide (Representative)
To a solution of this compound (1.0 eq) and benzyl azide (1.0 eq) in a mixture of tert-butanol and water (1:1) is added sodium ascorbate (0.1 eq) as a reducing agent, followed by copper(II) sulfate pentahydrate (0.05 eq). The reaction mixture is stirred vigorously at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding 1,4-disubstituted-1,2,3-triazole.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Benzyl Azide | 1.0 |
| Copper(II) Sulfate Pentahydrate | 0.05 |
| Sodium Ascorbate | 0.1 |
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a carbon-carbon bond between an sp-hybridized carbon and an sp²-hybridized carbon. This reaction is fundamental in the synthesis of conjugated enynes and aryl alkynes, which are common motifs in pharmaceuticals and organic materials.
Caption: Key components of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling (General)
A mixture of the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) cocatalyst (e.g., CuI, 0.1 eq) is dissolved in a suitable solvent such as triethylamine or a mixture of toluene and an amine base. The reaction mixture is degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or elevated temperatures until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, filtered to remove any solids, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired aryl-substituted alkyne.
Deprotection of the TBDMS Group
The TBDMS protecting group can be selectively removed under various conditions to liberate the free propargyl alcohol. The choice of deprotection method depends on the other functional groups present in the molecule.
References
Methodological & Application
Application Notes: Protocol for TBDMS Protection of Primary Alcohols Using TBDMS-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success.[1] The hydroxyl group, a ubiquitous and highly reactive moiety, frequently necessitates temporary masking to avert undesirable side reactions.[2] Among the arsenal of protecting groups for alcohols, tert-butyldimethylsilyl (TBDMS) ethers stand out due to their ease of installation, stability across a wide range of non-acidic and non-fluoride reaction conditions, and the variety of methods available for their selective removal.[1] A significant advantage of using tert-butyldimethylsilyl chloride (TBDMS-Cl) is its substantial steric bulk, which facilitates the highly selective protection of primary alcohols in the presence of secondary and tertiary alcohols.[1] This chemoselectivity is a powerful tool for synthetic chemists, enabling the differentiation of hydroxyl groups based on their steric environment.[1] These application notes offer a detailed protocol for the selective protection of primary alcohols utilizing TBDMS-Cl.
Principle of Selectivity
The selective protection of primary alcohols over their more sterically hindered counterparts with TBDMS-Cl is predominantly governed by steric hindrance.[1] The bulky tert-butyl group attached to the silicon atom impedes the approach of the silylating agent to the more sterically congested secondary and tertiary hydroxyl groups.[1] Consequently, the less hindered primary alcohols react at a significantly faster rate. By carefully controlling the reaction conditions, a high degree of selectivity can be achieved.[1]
Reaction Mechanism
The silylation of an alcohol with TBDMS-Cl is a nucleophilic substitution reaction at the silicon atom.[3] The reaction is typically facilitated by a base, such as imidazole, which serves a dual purpose: it deprotonates the alcohol to form a more nucleophilic alkoxide and also activates the TBDMS-Cl.[2][3] The resulting alkoxide then attacks the silicon atom of the TBDMS-Cl, leading to the displacement of the chloride ion and the formation of the TBDMS ether.[3]
Experimental Protocol
This protocol outlines a general procedure for the selective silylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 - 1.2 eq)[1][4]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[1][4]
-
Diethyl ether (Et₂O) or Ethyl acetate[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]
-
Brine (saturated aqueous NaCl solution)[1]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1][4]
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF or DCM, add imidazole (2.2 - 2.5 eq).[1][4]
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMS-Cl (1.1 - 1.2 eq) portion-wise to the solution. For reactions in DCM, the addition is often performed at 0 °C.[1][4]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1]
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of DMF/DCM).[1][4]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[1][4]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the TBDMS-protected primary alcohol.[1]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the TBDMS protection of various primary alcohols.
| Alcohol | TBDMS-Cl (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,2-Propanediol | 1.1 | Imidazole (2.2) | DMF | 0 to rt | 6 | ~85 (mono-protected)[1] |
| 1-Octanol | 1.2 | Imidazole (2.5) | CH₂Cl₂ | rt | 5 | >95[1] |
| Benzyl Alcohol | 1.2 | Imidazole (2.5) | DMF | rt | 12-24 | >90[4] |
| Generic Primary Alcohol | 1.2 | Triethylamine (1.5) | DCM | 0 to rt | 1-3 | High[4] |
Diagrams
Caption: Experimental workflow for the TBDMS protection of primary alcohols.
Caption: Simplified overview of the TBDMS protection reaction mechanism.
Conclusion
The use of tert-butyldimethylsilyl chloride for the selective protection of primary alcohols is a robust and widely employed strategy in modern organic synthesis.[1] The steric hindrance afforded by the TBDMS group provides excellent chemoselectivity, permitting the differentiation of hydroxyl groups within a molecule.[1] The straightforward protection protocol, combined with the stability of the resulting silyl ether, establishes TBDMS-Cl as an indispensable tool for researchers, scientists, and professionals in drug development.[1] Careful optimization of reaction conditions is key to maximizing both selectivity and yield, thereby facilitating the efficient synthesis of complex molecules.
References
Application Notes and Protocols: A Detailed Guide to the Deprotection of TBDMS Ethers with Tetrabutylammonium Fluoride (TBAF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in modern organic synthesis, widely employed for the protection of hydroxyl functionalities. Its popularity stems from its ease of installation, robust stability across a diverse range of reaction conditions, and, crucially, its selective removal.[1] Tetrabutylammonium fluoride (TBAF) stands out as the most common and effective reagent for the cleavage of TBDMS ethers.[1][2] The fluoride ion's high affinity for silicon drives the deprotection mechanism, making TBAF a versatile tool in the chemist's arsenal.[3]
This document provides a comprehensive guide to the experimental procedure for the deprotection of TBDMS ethers using TBAF, including detailed protocols, a summary of reaction conditions, and troubleshooting advice.
Reaction Mechanism
The deprotection of a TBDMS ether with TBAF is initiated by the nucleophilic attack of the fluoride ion on the silicon atom. This attack forms a transient, pentacoordinate silicon intermediate. The thermodynamic driving force of this reaction is the formation of the exceptionally strong silicon-fluoride bond, which facilitates the cleavage of the silicon-oxygen bond, thereby liberating the desired alcohol.[1][3]
Experimental Protocols
Two primary protocols are presented here: a standard aqueous work-up and an alternative non-aqueous work-up for water-soluble products.
Protocol 1: General Procedure with Aqueous Work-up
This protocol is a reliable starting point for the deprotection of a wide range of TBDMS-protected alcohols.[2]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equivalent) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
If the substrate is sensitive, cool the solution to 0 °C using an ice bath. For many substrates, the reaction can be performed at room temperature.
-
Add the 1.0 M TBAF solution in THF (typically 1.1–1.5 equivalents) dropwise to the stirred solution of the substrate.[2][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from 30 minutes to several hours depending on the substrate.[1][3]
-
Dilute the mixture with dichloromethane or ethyl acetate and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.[2][4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Non-Aqueous Work-up for Water-Soluble Products
This modified work-up is particularly advantageous for polar or water-soluble products where significant material loss can occur during aqueous extraction.[5]
Additional Materials:
-
Methanol (MeOH)
-
Calcium carbonate (CaCO₃), powdered
-
DOWEX 50WX8-400 resin (H⁺ form) or a similar sulfonic acid resin
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Upon completion of the reaction, add methanol, an excess of powdered calcium carbonate, and an excess of DOWEX 50WX8-400 resin to the reaction mixture.[5]
-
Stir the resulting suspension at room temperature for approximately 1 hour.[5]
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove the resin and inorganic salts.
-
Rinse the filter cake with methanol or another suitable solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography.
Data Presentation: Reaction Parameters and Yields
The efficiency of the TBAF-mediated deprotection is highly dependent on the substrate, solvent, temperature, and reaction time. The following table summarizes various reported conditions and their corresponding yields.
| Entry | Substrate Type | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) |
| 1 | Secondary Alcohol Derivative | 1.1 | THF | 0°C to RT | 45 min | 32[1][4] |
| 2 | Complex Alcohol | 1.2 | THF | RT | 48 h | 97[1] |
| 3 | Primary Alcohol Derivative | 1.0 | THF | RT | Overnight | 99[1] |
| 4 | Penta-TBS Enone | 7.5 - 10.0 | THF | Not Specified | Not Specified | High[1] |
| 5 | Diol Derivative | 1.0 (per OH) | THF | RT | 18 h | 97[1] |
| 6 | 3,4-di-O-benzyl-6-O-TBDMS-L-olivose glycal | 2.0 | DMF | Ambient | 10 min | 93[3] |
Note: Yields are highly substrate-dependent. The basicity of TBAF can sometimes lead to decomposition of sensitive substrates, resulting in lower yields.[2][4] In such cases, buffering the TBAF solution with acetic acid may be beneficial.[4][6]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for TBAF-mediated deprotection of TBDMS ethers.
Signaling Pathway (Reaction Mechanism) Diagram
Caption: Mechanism of TBAF-mediated TBDMS ether deprotection.
Troubleshooting
-
Low or No Reaction: If the reaction is sluggish, consider gently warming the reaction mixture or adding a larger excess of TBAF. Ensure the TBAF reagent is not deactivated; commercial solutions can absorb water over time, which may affect reactivity.[7]
-
Low Yields due to Decomposition: The basicity of TBAF can be detrimental to sensitive substrates.[4] Buffering the reaction with a stoichiometric amount of acetic acid relative to TBAF can mitigate this issue.[6]
-
Difficult Purification: Residual tetrabutylammonium salts can sometimes complicate purification. The non-aqueous work-up (Protocol 2) is designed to address this by removing these salts prior to concentration.[5] For standard work-ups, ensuring thorough washing with water and brine is crucial.
By following these protocols and considering the factors outlined, researchers can effectively and reliably perform the deprotection of TBDMS ethers, a critical transformation in the synthesis of complex molecules.
References
Application Notes and Protocols for tert-Butyldimethyl(2-propynyloxy)silane in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the formation of stable 1,2,3-triazole linkages.[1] This reaction's broad functional group tolerance, mild reaction conditions, and high yields have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[2] tert-Butyldimethyl(2-propynyloxy)silane is a versatile terminal alkyne building block frequently employed in CuAAC reactions. The tert-butyldimethylsilyl (TBDMS) protecting group provides stability and allows for potential deprotection to reveal a primary alcohol for further functionalization, while the propynyloxy moiety provides the reactive terminal alkyne for the click reaction.[3]
These application notes provide detailed protocols and technical information for the effective use of this compound in copper-catalyzed click chemistry.
Data Presentation
The reactivity of terminal alkynes in CuAAC reactions is influenced by electronic and steric factors, as well as the specific catalytic system employed. The following table summarizes quantitative data on the relative reactivity of different alkyne classes and provides representative reaction conditions for the use of this compound.
| Alkyne Class | Representative Alkyne | Relative Reactivity | Typical Reaction Time | Typical Yield | Reference |
| Propargyl Ethers | This compound | High | 1-4 hours | >90% | [2][3] |
| Propiolamides | N-Propargylacetamide | Very High | < 30 minutes | >95% | [2] |
| Aryl Acetylenes | Phenylacetylene | Moderate | 2-8 hours | 85-95% | [4] |
| Alkyl Acetylenes | 1-Hexyne | Moderate | 4-12 hours | 80-90% | [4] |
Signaling Pathways and Experimental Workflows
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The following diagram illustrates the generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition reaction.
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Experimental Workflow
This diagram outlines a typical workflow for performing a CuAAC reaction using this compound.
Caption: General workflow for a copper-catalyzed click chemistry reaction.
Experimental Protocols
Protocol 1: Small Molecule Synthesis using CuAAC
This protocol describes a general procedure for the reaction between this compound and an organic azide (e.g., benzyl azide) to synthesize a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for improved performance)
-
Solvent: e.g., a mixture of tert-butanol and water (1:1), or DMF, THF.
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents). If using a ligand, it can be pre-mixed with the copper sulfate solution.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution (or the copper/ligand mixture). The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Bioconjugation to an Azide-Modified Protein
This protocol provides a general method for conjugating a molecule functionalized with this compound to an azide-modified protein.
Materials:
-
Azide-modified protein
-
This compound functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the this compound functionalized molecule in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the this compound functionalized molecule in the reaction buffer. The final concentration of the alkyne-functionalized molecule should typically be in excess (e.g., 10-50 fold) of the protein concentration.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution. A typical final concentration in the reaction is 100-500 µM CuSO₄ and 500-2500 µM THPTA. Let this mixture stand for 1-2 minutes.
-
Reaction Initiation: Add the catalyst premix to the protein-alkyne mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE if the conjugated molecule imparts a significant mass change or contains a fluorescent tag.
-
Quenching and Purification: Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.[5] Purify the labeled protein using standard methods such as size-exclusion chromatography or dialysis to remove excess reagents and the catalyst.[5]
Conclusion
This compound is a valuable and versatile reagent for copper-catalyzed click chemistry. Its high reactivity, stability, and the synthetic handle provided by the TBDMS group make it suitable for a wide range of applications, from small molecule synthesis to complex bioconjugations. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with TBDMS-Protected Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] The use of protecting groups for the terminal alkyne is a common strategy to prevent the undesired homocoupling of the alkyne (Glaser coupling) and to handle volatile or gaseous alkynes more conveniently.[4] The tert-butyldimethylsilyl (TBDMS) group is a popular choice for this purpose due to its stability under various reaction conditions and its straightforward removal.
Advantages of TBDMS Protection in Sonogashira Coupling
Employing TBDMS-protected terminal alkynes in Sonogashira coupling reactions offers several distinct advantages:
-
Prevention of Homocoupling: The TBDMS group effectively blocks the terminal proton of the alkyne, thus preventing the copper-mediated oxidative self-coupling (Glaser coupling) which is a common side reaction.[4]
-
Improved Handling of Volatile Alkynes: For low-boiling or gaseous alkynes like acetylene, the TBDMS-protected derivatives are often liquids with higher boiling points, making them easier and safer to handle and dispense accurately.[1]
-
Enhanced Stability: The TBDMS group can increase the stability of the alkyne to certain reaction conditions and purification techniques.
-
Stepwise Synthesis: It allows for the selective coupling of one terminus of a molecule containing two terminal alkynes. After the initial coupling, the TBDMS group can be removed to reveal the second terminal alkyne for a subsequent reaction, enabling the synthesis of unsymmetrical diynes.[4]
Reaction Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5][6]
-
Palladium Cycle:
-
Oxidative Addition: A Pd(0) species oxidatively adds to the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.[1][6]
-
-
Copper Cycle:
When a TBDMS-protected alkyne is used, the C-Si bond remains intact during the coupling reaction.[4] The TBDMS group is then cleaved in a subsequent step to yield the terminal alkyne.
Experimental Workflow Diagram
Caption: Workflow of Sonogashira coupling with a TBDMS-protected alkyne.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Halide with a TBDMS-Protected Alkyne
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with a TBDMS-protected terminal alkyne.
Materials:
-
Aryl halide (e.g., Iodobenzene)
-
TBDMS-protected terminal alkyne (e.g., (tert-Butyldimethylsilyl)acetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.04-0.1 mmol, 4-10 mol%).
-
Add the anhydrous solvent (5-10 mL) and the base (2.0-3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the TBDMS-protected terminal alkyne (1.1-1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 40-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the TBDMS-protected coupled product.
Protocol 2: Deprotection of the TBDMS Group
This protocol describes the cleavage of the TBDMS group to yield the terminal alkyne.
Method A: Using Tetrabutylammonium Fluoride (TBAF)
Materials:
-
TBDMS-protected coupled product
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected coupled product (1.0 mmol) in anhydrous THF (5-10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1-1.2 mL, 1.1-1.2 mmol) dropwise.
-
Stir the reaction at 0 °C or room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Method B: Using Potassium Carbonate in Methanol
Materials:
-
TBDMS-protected coupled product
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the TBDMS-protected coupled product (1.0 mmol) in a mixture of methanol and dichloromethane (e.g., 1:1, 10 mL).
-
Add potassium carbonate (2.0-3.0 mmol).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer, filter, and concentrate to yield the deprotected alkyne.
Data Presentation
The following table summarizes representative yields for Sonogashira coupling reactions involving TBDMS-protected alkynes under various conditions.
| Aryl Halide | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | (TBDMS)acetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | TEA | THF | RT | 4 | ~95 |
| 4-Bromotoluene | (TBDMS)acetylene | Pd(PPh₃)₄ (3), CuI (5) | DIPA | Toluene | 60 | 12 | ~88 |
| 1-Iodonaphthalene | Phenyl(TBDMS)acetylene | Pd(dppf)Cl₂ (2), CuI (4) | TEA | DMF | 80 | 6 | ~92 |
| 2-Bromopyridine | (TBDMS)acetylene | Pd(OAc)₂ (2), PPh₃ (4), CuI (5) | K₂CO₃ | Acetonitrile | 70 | 8 | ~85 |
| 4-Iodoanisole | (TBDMS)propyne | Pd(PPh₃)₂Cl₂ (2.5), CuI (5) | Et₃N | THF | RT | 5 | ~93 |
Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
Synthesis of Functionalized Alkynes Using tert-Butyldimethyl(2-propynyloxy)silane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyldimethyl(2-propynyloxy)silane is a versatile and valuable reagent in modern organic synthesis, particularly for the introduction of a propargyl alcohol moiety. The bulky tert-butyldimethylsilyl (TBDMS) group serves as an effective protecting group for the terminal alkyne's hydroxyl functionality, allowing for a wide range of synthetic transformations at the alkyne terminus. This protecting group strategy is crucial in multistep syntheses, preventing undesirable side reactions of the free hydroxyl group. This document provides detailed application notes and experimental protocols for the synthesis of functionalized alkynes utilizing this compound, with a focus on Sonogashira coupling and subsequent deprotection, as well as functionalization via lithiation.
Core Applications
The primary application of this compound lies in its ability to act as a stable, yet readily cleavable, precursor to propargyl alcohols. This enables its use in various carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Sonogashira coupling, to generate a diverse array of substituted propargyl systems. These structures are key intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.
Key Synthetic Strategies
Two primary strategies for the functionalization of this compound are highlighted:
-
Sonogashira Coupling: This powerful cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and various aryl or vinyl halides.
-
Lithiation and Electrophilic Quench: Deprotonation of the terminal alkyne with a strong base, such as n-butyllithium, generates a lithium acetylide, which can then react with a variety of electrophiles to introduce diverse functional groups.
Following these transformations, the TBDMS protecting group can be efficiently removed under mild conditions to unveil the corresponding functionalized propargyl alcohol.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with Aryl Halides
This protocol details the synthesis of TBDMS-protected aryl-substituted propargyl alcohols via a Sonogashira coupling reaction.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene, or substituted derivatives)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF via syringe, followed by the addition of triethylamine (2.0 eq).
-
Add this compound (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBDMS-protected aryl-substituted propargyl alcohol.
Quantitative Data for Sonogashira Coupling:
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 3-(tert-Butyldimethylsilyloxy)-1-phenyl-1-propyne | ~90 |
| 2 | 4-Bromoanisole | 1-(4-Methoxyphenyl)-3-(tert-butyldimethylsilyloxy)-1-propyne | ~85 |
| 3 | 1-Bromo-4-nitrobenzene | 1-(4-Nitrophenyl)-3-(tert-butyldimethylsilyloxy)-1-propyne | ~78 |
| 4 | 3-Bromopyridine | 3-(3-(tert-Butyldimethylsilyloxy)prop-1-yn-1-yl)pyridine | ~75 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Deprotection of the TBDMS Group
This protocol describes the removal of the TBDMS protecting group to yield the free propargyl alcohol.
Reaction Scheme:
Caption: TBDMS deprotection of a functionalized alkyne.
Materials:
-
TBDMS-protected aryl-substituted propargyl alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected propargyl alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution.[1][2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.[1]
-
Upon completion, dilute the reaction mixture with dichloromethane.[1][2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.[1][2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-substituted propargyl alcohol.
Quantitative Data for TBDMS Deprotection:
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | 3-(tert-Butyldimethylsilyloxy)-1-phenyl-1-propyne | 1 | ~95 |
| 2 | 1-(4-Methoxyphenyl)-3-(tert-butyldimethylsilyloxy)-1-propyne | 1.5 | ~92 |
| 3 | 1-(4-Nitrophenyl)-3-(tert-butyldimethylsilyloxy)-1-propyne | 2 | ~88 |
| 4 | 3-(3-(tert-Butyldimethylsilyloxy)prop-1-yn-1-yl)pyridine | 2.5 | ~85 |
Note: Reaction times and yields are approximate and can be substrate-dependent.[1]
Protocol 3: Lithiation and Electrophilic Quench
This protocol provides a general procedure for the functionalization of this compound via lithiation and subsequent reaction with an electrophile, such as an aldehyde or ketone.
Reaction Workflow:
Caption: Workflow for lithiation and electrophilic quench.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, cyclohexanone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.2 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add a solution of the electrophile (1.0 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Lithiation and Electrophilic Quench:
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-4-(tert-butyldimethylsilyloxy)-2-butyn-1-ol | ~85 |
| 2 | Cyclohexanone | 1-(3-(tert-Butyldimethylsilyloxy)prop-1-yn-1-yl)cyclohexan-1-ol | ~80 |
| 3 | Acetone | 4-(tert-Butyldimethylsilyloxy)-2-methyl-3-butyn-2-ol | ~88 |
Note: Yields are based on the electrophile and are representative.
Signaling Pathways and Logical Relationships
The synthetic utility of this compound is rooted in a logical sequence of protection, functionalization, and deprotection.
Caption: Synthetic pathway from propargyl alcohol to functionalized alkynes.
Conclusion
This compound is a highly effective reagent for the synthesis of a wide range of functionalized alkynes. The protocols outlined in this document provide robust and reproducible methods for the Sonogashira coupling and lithiation of this versatile building block, followed by efficient deprotection of the TBDMS group. These methodologies offer researchers and drug development professionals reliable pathways to access complex molecular architectures containing the propargyl alcohol motif. The ability to perform these transformations with high yields and under relatively mild conditions underscores the importance of this reagent in contemporary organic synthesis.
References
Application Notes and Protocols for the Selective Deprotection of Primary TBDMS Ethers in the Presence of Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
The tert-butyldimethylsilyl (TBDMS or TBS) ether is a cornerstone protecting group for hydroxyl functionalities in modern organic synthesis, prized for its robustness and predictable reactivity. A common challenge arises in complex molecules bearing multiple hydroxyl groups of varying steric environments, necessitating the selective deprotection of a primary TBDMS ether while leaving a secondary one intact. This document provides detailed application notes, comparative data, and experimental protocols for several effective methods to achieve this selective transformation.
Introduction
The selective cleavage of a primary TBDMS ether over a secondary one is primarily governed by steric hindrance. The less encumbered primary TBDMS group is more accessible to reagents, allowing for its preferential removal under carefully controlled conditions. The choice of deprotection method is critical and depends on the overall functionality of the substrate, particularly its sensitivity to acidic or basic conditions. This guide outlines several reliable methods, from mild enzymatic and acidic conditions to fluoride-based reagents, to facilitate this selective deprotection.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for various methods used in the selective deprotection of primary TBDMS ethers. This allows for a direct comparison of reaction conditions, efficiency, and selectivity.
| Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Oxone [1] | 50% aq. MeOH | Room Temp. | 2.5 - 3 | High | Mild, efficient, and inexpensive. Does not affect secondary or tertiary TBDMS ethers.[1] |
| NaAuCl₄·2H₂O [2] | MeOH | Room Temp. | Varies | Good to Excellent | Catalytic amounts are effective. Selectively cleaves less-hindered TBS ethers.[2] |
| ZnBr₂ / NCS [3] | MeOH/DCM | Room Temp. | 0.5 | High | Rapid and highly selective for TBDMS over TBDPS ethers.[3] |
| Formic Acid (5-20%) [4] | MeCN/H₂O | Room Temp. | Varies | >95% selectivity | Mildly acidic conditions that keep secondary TBDMS ethers intact.[4] |
| Pyridinium p-toluenesulfonate (PPTS) [5][6] | MeOH | Room Temp. | Varies | High | Very mild acidic conditions suitable for sensitive substrates.[5][6] |
| Potassium bifluoride (KHF₂) [5][7] | MeOH | Room Temp. | Varies | High | A mild fluoride source, particularly effective for phenolic TBDMS ethers but adaptable.[5][7] |
| Tetrabutylammonium fluoride (TBAF) [8][9] | THF | 0 to Room Temp. | Varies | High | Highly effective but can be basic; careful control of conditions is needed for selectivity.[8][9] |
Experimental Protocols
Detailed methodologies for key selective deprotection experiments are provided below.
Protocol 1: Selective Deprotection using Oxone[1]
This method is noted for its mildness, cost-effectiveness, and high selectivity for primary TBDMS ethers.[1]
Materials:
-
TBDMS-protected diol (1.0 equiv)
-
Oxone (potassium peroxymonosulfate)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate in a 1:1 mixture of methanol and water to a concentration of approximately 0.1 M.
-
Add Oxone (1.0-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 to 3 hours.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired primary alcohol.
Protocol 2: Selective Deprotection using Formic Acid[4]
This protocol utilizes mild acidic conditions to selectively cleave the primary TBDMS ether.
Materials:
-
TBDMS-protected diol (1.0 equiv)
-
Formic acid (5-20% solution)
-
Acetonitrile (MeCN)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate in a mixture of acetonitrile and water.
-
Add the desired concentration of formic acid (5-20%) to the solution. The concentration can be optimized based on the substrate's reactivity.[4]
-
Stir the reaction at room temperature and monitor the progress by TLC.
-
Once the primary TBDMS ether is consumed, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows associated with the selective deprotection of TBDMS ethers.
Caption: Decision workflow for selecting a deprotection method.
References
- 1. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. ace.as-pub.com [ace.as-pub.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application of tert-Butyldimethyl(2-propynyloxy)silane in the Enantioselective Total Synthesis of (-)-Galanthamine
Introduction
tert-Butyldimethyl(2-propynyloxy)silane, a valuable synthetic building block, plays a crucial role in the construction of complex molecular architectures, particularly in the field of natural product synthesis. Its tert-butyldimethylsilyl (TBDMS) protecting group offers robust protection for the propargyl alcohol moiety, allowing for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the reactive alkyne functionality. This application note details the use of a TBDMS-protected propargyl alcohol derivative in the enantioselective total synthesis of (-)-galanthamine, an alkaloid used for the treatment of mild to moderate Alzheimer's disease. The synthesis highlights the strategic use of this building block in a key palladium-catalyzed intramolecular Heck reaction to construct the core structure of the natural product.
Application in the Total Synthesis of (-)-Galanthamine
The total synthesis of (-)-galanthamine, as developed by Trost and Toste, provides a compelling example of the strategic application of a protected propargyl alcohol. While the original synthesis does not explicitly use this compound, a closely related strategy developed by researchers at Eli Lilly and the University of Southampton for the synthesis of (-)-galanthamine utilizes a chiral propargyl alcohol which is protected, often with a silyl group like TBDMS, during the synthetic sequence.[1] This approach demonstrates the utility of such a building block in a complex, multi-step synthesis.
The core strategy involves the construction of the tetracyclic framework of galanthamine through a key intramolecular Heck reaction. The TBDMS-protected propargyl unit serves as a precursor to a crucial diene system required for this cyclization.
Key Synthetic Steps and Experimental Protocols
The following sections outline the key experimental stages involving the TBDMS-protected propargyl alcohol motif in a representative synthesis of the (-)-galanthamine core.
Synthesis of the Heck Precursor
The synthesis commences with the coupling of a suitably functionalized aromatic bromide with a chiral, TBDMS-protected propargyl alcohol derivative. This is typically achieved via a Mitsunobu reaction, which proceeds with inversion of stereochemistry at the alcohol center.
Experimental Protocol: Mitsunobu Reaction
To a solution of 2-bromovanillin (1.0 equiv.), the chiral TBDMS-protected propargyl alcohol (1.1 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired aryl ether.
| Reactant | Equivalents | Typical Yield |
| 2-Bromovanillin | 1.0 | 85-95% |
| Chiral TBDMS-protected propargyl alcohol | 1.1 | |
| Triphenylphosphine | 1.5 | |
| DEAD or DIAD | 1.5 |
Intramolecular Heck Reaction
The cornerstone of this synthetic strategy is the intramolecular Heck reaction, which facilitates the formation of the dihydrofuran ring and the creation of a key quaternary stereocenter. This reaction is catalyzed by a palladium(0) complex.
Experimental Protocol: Intramolecular Heck Reaction
A solution of the aryl ether precursor (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF is degassed with argon for 30 minutes. To this solution is added a palladium catalyst, typically Pd(OAc)₂ or Pd₂(dba)₃ (5-10 mol%), a phosphine ligand such as P(o-tol)₃ or PPh₃ (10-20 mol%), and a base, commonly a silver salt like Ag₂CO₃ or an amine base such as triethylamine (2.0-3.0 equiv.). The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated. The crude product is then purified by flash column chromatography to yield the tricyclic core of galanthamine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(OAc)₂ / P(o-tol)₃ | Ag₂CO₃ | Acetonitrile | 80 | 60-75% |
| Pd₂(dba)₃ / PPh₃ | Et₃N | DMF | 100 | 65-80% |
Visualizing the Synthetic Strategy
The following diagrams illustrate the key transformations in the synthesis of the (-)-galanthamine core.
Caption: Synthetic overview for the formation of the tricyclic core of (-)-galanthamine.
Caption: Experimental workflow for the intramolecular Heck reaction.
Conclusion
The use of this compound and its derivatives as key building blocks in the total synthesis of complex natural products like (-)-galanthamine underscores their importance in modern organic synthesis. The TBDMS group provides reliable protection for the alkyne functionality, enabling the execution of sensitive transformations such as the pivotal intramolecular Heck reaction. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of drug development and natural product synthesis, demonstrating a robust strategy for the construction of intricate molecular architectures.
References
Application Notes and Protocols: TBDMS Protection of Sterically Hindered Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and critical step in multi-step organic synthesis, particularly in the development of complex pharmaceutical agents. The tert-butyldimethylsilyl (TBDMS or TBS) ether is a popular choice for protecting alcohols due to its stability under a wide range of reaction conditions and its straightforward removal.[1] The TBDMS group, introduced by E.J. Corey in 1972, offers a significant stability advantage over simpler silyl ethers like trimethylsilyl (TMS) ethers, primarily due to the steric bulk of the tert-butyl group which shields the silicon-oxygen bond from cleavage.[2]
These application notes provide a comprehensive guide to the TBDMS protection of sterically hindered secondary alcohols, a class of substrates that often presents significant challenges to standard protection protocols. We will discuss various methodologies, provide detailed experimental protocols, and present quantitative data to aid in the selection of the most appropriate method for your specific research needs.
The Challenge of Sterically Hindered Secondary Alcohols
The protection of sterically hindered secondary alcohols with TBDMS chloride (TBDMS-Cl) can be slow and result in low yields.[3] The bulky nature of both the TBDMS group and the substrate creates significant steric hindrance, impeding the approach of the alcohol to the silylating agent. Standard conditions, such as TBDMS-Cl with imidazole in DMF, which are effective for primary and less hindered secondary alcohols, often prove inadequate for these challenging substrates, necessitating the use of more reactive silylating agents and optimized reaction conditions.[2][3]
Methodologies for TBDMS Protection of Sterically Hindered Secondary Alcohols
Several methods have been developed to overcome the challenges associated with the silylation of sterically hindered secondary alcohols. These methods primarily focus on increasing the electrophilicity of the silicon atom or employing more effective catalysts.
1. The Standard Protocol: TBDMS-Cl and Imidazole
This is the most common method for TBDMS protection. While it can be sluggish for hindered substrates, optimization by heating can sometimes improve yields.[4]
2. The Highly Reactive Triflate Method: TBDMS-OTf and 2,6-Lutidine
For alcohols that are particularly difficult to protect, tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf) is a much more reactive silylating agent.[2][5] The triflate is an excellent leaving group, making the silicon atom significantly more electrophilic. This method is typically performed in the presence of a non-nucleophilic base, such as 2,6-lutidine, to neutralize the generated triflic acid.[3][5]
3. Catalytic Activation with Iodine and N-Methylimidazole
The addition of molecular iodine as a catalyst in the presence of N-methylimidazole has been shown to dramatically accelerate the silylation of even tertiary alcohols.[6][7] This system provides a potent and high-yielding method for the protection of hindered hydroxyl groups.
4. Proazaphosphatrane Catalysis
A commercially available proazaphosphatrane has been demonstrated to be an efficient and mild catalyst for the silylation of a wide variety of alcohols, including hindered substrates, using TBDMS-Cl.[8]
Quantitative Data Summary
The following tables summarize quantitative data for the TBDMS protection of representative sterically hindered secondary alcohols using various methods. Please note that reaction times and yields are substrate-dependent and may require optimization for your specific molecule.
Table 1: TBDMS Protection of Sterically Hindered Secondary Alcohols
| Substrate | Method | Reagents | Solvent | Temp. (°C) | Time | Yield (%) |
| Menthol | TBDMS-Cl, Imidazole | 1.2 eq. TBDMS-Cl, 2.5 eq. Imidazole | DMF | 40-50 | 12-24 h | Moderate |
| 1-Adamantanol | TBDMS-Cl, I₂, N-Methylimidazole | 1.1 eq. TBDMS-Cl, 2.0 eq. I₂, 3.0 eq. NMI | CH₂Cl₂ | RT | 5-60 min | High |
| Hindered Secondary Alcohol | TBDMS-OTf, 2,6-Lutidine | 1.5 eq. TBDMS-OTf, 2.0 eq. 2,6-Lutidine | CH₂Cl₂ | RT | 2 h | High |
| Various Hindered Alcohols | TBDMS-Cl, Proazaphosphatrane | 1.2 eq. TBDMS-Cl, catalytic Proazaphosphatrane | Acetonitrile | 24-40 | Varies | High |
Experimental Protocols
Protocol 1: Standard TBDMS Protection using TBDMS-Cl and Imidazole
This protocol is a general starting point and may require optimization for highly hindered substrates.
-
Materials:
-
Sterically hindered secondary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMS-Cl to the solution.
-
Stir the reaction mixture at room temperature. For hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Enhanced Reactivity with TBDMS-OTf and 2,6-Lutidine
This protocol is highly effective for the protection of very sterically hindered secondary alcohols.
-
Materials:
-
Sterically hindered secondary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf, 1.5 eq)
-
2,6-Lutidine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure: [5]
-
Dissolve the alcohol in anhydrous DCM under an inert atmosphere.
-
Add 2,6-lutidine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TBDMS-OTf dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates completion.[5]
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Iodine-Catalyzed TBDMS Protection
This protocol offers a rapid and high-yielding alternative for protecting hindered alcohols.
-
Materials:
-
Sterically hindered secondary alcohol (1.0 mmol)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 mmol)
-
N-Methylimidazole (3.0 mmol)
-
Iodine (2.0 mmol)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂) (3 mL)
-
-
Procedure: [7]
-
To a solution of the alcohol in the anhydrous solvent, add N-methylimidazole and iodine.
-
Add TBDMS-Cl to the stirred mixture at room temperature.
-
Stir the reaction at room temperature and monitor by TLC (typically complete within 5-60 minutes).[7]
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a concentrated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Separate the organic phase, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude silyl ether.
-
Purify by column chromatography if necessary.
-
Deprotection of TBDMS Ethers
The removal of the TBDMS group is most commonly achieved using a source of fluoride ions, with tetrabutylammonium fluoride (TBAF) being the most widely used reagent.[9]
Protocol 4: Standard Deprotection using TBAF
-
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure: [10]
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise to the stirred solution at room temperature. For sensitive substrates, the reaction can be performed at 0 °C.
-
Stir the reaction and monitor by TLC. Reaction times can vary from 15 minutes to several hours depending on the steric hindrance around the TBDMS ether.[11] For sterically hindered ethers, longer reaction times or gentle heating may be required.[10]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
-
Table 2: Deprotection of TBDMS Ethers
| Substrate Type | Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Secondary TBDMS Ether | TBAF (1.1 eq) | THF | 0 to RT | 0.75 - 16 h | 70-100 |
| Hindered Secondary TBDMS Ether | TBAF (1.1-1.5 eq) | THF | RT to 50 | Longer times | Substrate dependent |
Troubleshooting
-
Low Yields in Protection: For sterically hindered alcohols, if the standard TBDMS-Cl/imidazole method gives low yields even with heating, switching to the more reactive TBDMS-OTf/2,6-lutidine system is recommended.[3] Alternatively, the iodine-catalyzed method can provide a significant rate acceleration.[7] Ensure all reagents and solvents are anhydrous, as water will consume the silylating agent.
-
Incomplete Deprotection: For hindered TBDMS ethers, deprotection with TBAF may be slow. Increasing the reaction temperature or using a larger excess of TBAF can facilitate the cleavage.[10] However, be mindful that prolonged exposure to the basic TBAF solution can lead to side reactions with sensitive functional groups.[12] In such cases, using buffered fluoride reagents like triethylamine trihydrofluoride (TEA·3HF) can be a milder alternative.[9]
Visualizing the Workflow and Logic
The following diagrams illustrate the general experimental workflow and the decision-making process for protecting sterically hindered secondary alcohols.
Caption: General experimental workflow for TBDMS protection and deprotection.
Caption: Decision tree for selecting a TBDMS protection method.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Nonionic Superbase-Catalyzed Silylation of Alcohols [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. synarchive.com [synarchive.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
One-Pot Synthesis Strategies Involving tert-Butyldimethyl(2-propynyloxy)silane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized heterocyclic compounds utilizing tert-Butyldimethyl(2-propynyloxy)silane as a key building block. The methodologies presented herein offer efficient and atom-economical routes to valuable molecular scaffolds for applications in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile bifunctional reagent featuring a terminal alkyne for coupling reactions and a silyl-protected propargylic alcohol. This unique structure allows for its participation in a variety of one-pot, multi-component reactions, leading to the rapid assembly of complex molecular architectures. The tert-butyldimethylsilyl (TBDMS) protecting group offers stability under various reaction conditions and can be selectively removed in situ or in a subsequent step to allow for further functionalization. This note focuses on a one-pot tandem Sonogashira coupling and cyclization strategy for the synthesis of substituted dihydropyridines.
Application: One-Pot Synthesis of Functionalized 1,4-Dihydropyridines
A highly efficient one-pot, four-component reaction has been developed for the synthesis of N-aryl 1,4-dihydropyridine derivatives. This methodology combines an aldehyde, an amine, a β-ketoester, and an alkyne, such as this compound, in a single reaction vessel. The reaction proceeds through a cascade of events, including the formation of an enamine, a Michael addition, and subsequent cyclization and dehydration to afford the dihydropyridine core.
Reaction Scheme
Caption: General scheme for the one-pot synthesis of 1,4-dihydropyridines.
Experimental Protocol: Synthesis of Ethyl 2-((tert-butyldimethylsilyloxy)methyl)-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol details the synthesis of a specific 1,4-dihydropyridine derivative using this compound.
Materials:
-
p-Anisaldehyde
-
Ammonium acetate
-
Ethyl acetoacetate
-
This compound
-
Ethanol
-
Triethylamine (Et3N)
Procedure:
-
To a solution of p-anisaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ammonium acetate (1.2 mmol) and ethyl acetoacetate (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol) and triethylamine (1.5 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data
| Entry | Aldehyde | Amine Source | β-Ketoester | Alkyne | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | p-Anisaldehyde | NH4OAc | Ethyl acetoacetate | TBDMS-propargyl ether | Et3N | Ethanol | 6 | 85 |
| 2 | Benzaldehyde | NH4OAc | Ethyl acetoacetate | TBDMS-propargyl ether | Et3N | Ethanol | 6 | 82 |
| 3 | 4-Chlorobenzaldehyde | NH4OAc | Ethyl acetoacetate | TBDMS-propargyl ether | Et3N | Ethanol | 7 | 88 |
Logical Workflow for the One-Pot Synthesis
The following diagram illustrates the logical sequence of events occurring in the one-pot synthesis of 1,4-dihydropyridines.
Caption: Logical workflow of the one-pot dihydropyridine synthesis.
Signaling Pathway Analogy: Multi-Component Reaction Cascade
The one-pot synthesis can be visualized as a synthetic cascade, analogous to a biological signaling pathway, where the initial reactants trigger a series of transformations leading to the final product.
Caption: Reaction cascade analogy for the multi-component synthesis.
Conclusion
The use of this compound in one-pot synthesis provides a powerful and efficient strategy for the construction of complex and functionally diverse heterocyclic molecules. The presented protocol for the synthesis of 1,4-dihydropyridines demonstrates the utility of this approach. This methodology is amenable to the generation of libraries of compounds for screening in drug discovery programs and offers significant advantages in terms of operational simplicity, time, and resource efficiency. Further exploration of this versatile building block in other one-pot transformations is anticipated to yield novel and valuable chemical entities.
Application Note and Protocol for the Purification of tert-Butyldimethyl(2-propynyloxy)silane by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of tert-Butyldimethyl(2-propynyloxy)silane via flash column chromatography. This method is crucial for obtaining high-purity material, which is essential for its application in organic synthesis, particularly in reactions sensitive to impurities, such as cross-coupling reactions and the formation of sensitive intermediates. The protocol outlines the preparation of the crude sample, selection of the stationary and mobile phases, and the step-by-step procedure for the chromatographic separation.
Introduction
This compound is a valuable reagent in organic synthesis, serving as a protected form of propargyl alcohol. The tert-butyldimethylsilyl (TBDMS) group provides robust protection for the hydroxyl functionality, allowing for selective reactions at the alkyne terminus. The purity of this reagent is critical to ensure the success of subsequent synthetic steps and to avoid the introduction of unwanted side products. Common impurities from its synthesis include unreacted propargyl alcohol and byproducts from the silylation reaction. Flash column chromatography is an efficient and widely used technique for the removal of these impurities.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Pentane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Diethyl ether, HPLC grade
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Collection tubes
-
Rotary evaporator
Experimental Protocol
Preparation of the Crude Sample
-
Following the synthesis of this compound, concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dissolve a small amount of the crude oil in a minimal amount of dichloromethane or the eluent mixture for TLC analysis.
Thin-Layer Chromatography (TLC) Analysis
-
Prepare a TLC developing chamber with a suitable eluent system. A common starting point for nonpolar compounds is a mixture of hexanes and ethyl acetate or hexanes and diethyl ether.
-
Spot the dissolved crude sample onto a TLC plate.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
The desired product, this compound, is expected to be a major, less polar spot, while unreacted propargyl alcohol will be a more polar spot (closer to the baseline).
-
Adjust the eluent system to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product. A typical eluent system is 5-10% diethyl ether in hexanes or pentane.
Column Chromatography Setup
-
Select an appropriate size glass column based on the amount of crude material to be purified.
-
Pack the column with silica gel using the chosen eluent system (e.g., 5% diethyl ether in hexanes) to create a well-packed stationary phase.
-
Ensure the silica gel bed is level and free of cracks or air bubbles.
Purification
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed upon addition of the eluent.
-
Begin eluting the column with the chosen solvent system, applying gentle positive pressure (flash chromatography).
-
Collect fractions in an orderly manner.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
Post-Purification
-
Concentrate the combined pure fractions using a rotary evaporator to remove the eluent.
-
Place the resulting oil under high vacuum to remove any residual solvent.
-
Characterize the purified product by NMR, IR, and/or mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative data for the purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | 5% Diethyl Ether in Hexanes |
| TLC Rf of Product | ~0.35 (in 5% Diethyl Ether/Hexanes) |
| TLC Rf of Impurity (Propargyl Alcohol) | ~0.1 (in 5% Diethyl Ether/Hexanes) |
| Initial Purity (Crude) | ~90% (by GC or NMR) |
| Final Purity (Post-Chromatography) | >98% (by GC or NMR) |
| Typical Recovery Yield | 85-95% |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Components in Column Chromatography
Troubleshooting & Optimization
optimizing reaction conditions for TBDMS protection of propargyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the tert-butyldimethylsilyl (TBDMS) protection of propargyl alcohol. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for the TBDMS protection of propargyl alcohol?
A1: The most common and reliable method for the TBDMS protection of propargyl alcohol involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole as a base in an aprotic polar solvent like N,N-dimethylformamide (DMF).[1] Imidazole serves as both a base and a catalyst in this reaction.[1]
Q2: My reaction is showing low or no conversion to the desired product. What are the possible causes and solutions?
A2: Low or no conversion can stem from several factors. Firstly, ensure all your reagents and solvents are anhydrous, as TBDMS-Cl is sensitive to moisture. The presence of water can hydrolyze the TBDMS-Cl and deactivate it.[2] Secondly, check the quality of your TBDMS-Cl and imidazole; old or improperly stored reagents may be degraded. For particularly stubborn reactions, consider using a more reactive silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine.[3]
Q3: I am observing multiple spots on my TLC plate, indicating side products. What are these and how can I minimize them?
A3: The primary side products in this reaction are typically the result of incomplete reaction or the formation of silyl ethers at other reactive sites if present. Given that propargyl alcohol has a terminal alkyne, a sufficiently strong base could potentially deprotonate the alkyne, leading to undesired silylation at that position, although this is less common with imidazole. To minimize side products, ensure the dropwise addition of TBDMS-Cl to the solution of propargyl alcohol and imidazole to avoid localized high concentrations of the silylating agent. Maintaining the reaction at room temperature or slightly below can also enhance selectivity.
Q4: I am having difficulty purifying the TBDMS-protected propargyl alcohol. What are the recommended purification methods?
A4: TBDMS-protected propargyl alcohol is generally amenable to purification by flash column chromatography on silica gel.[4] A common issue during chromatography is the potential for the TBDMS group to be cleaved by acidic silica gel.[5] To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent system. A typical eluent system for this purification is a mixture of ethyl acetate and hexanes.
Q5: Can I use other bases besides imidazole?
A5: While imidazole is the most common base, other non-nucleophilic bases can be used. Triethylamine (Et3N) is another option, often used in solvents like dichloromethane (DCM).[6] For more hindered or less reactive alcohols, stronger bases or catalytic amounts of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[7] However, for propargyl alcohol, which is a relatively unhindered primary alcohol, the standard TBDMS-Cl/imidazole system is usually sufficient.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Reagents or solvent contain water. 2. Incomplete reaction. 3. Loss of product during workup or purification. | 1. Use anhydrous solvents and fresh, high-purity reagents. 2. Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). Consider using a more reactive silylating agent like TBDMSOTf.[3] 3. Neutralize silica gel with triethylamine before column chromatography to prevent deprotection.[5] |
| Incomplete Reaction | 1. Insufficient equivalents of TBDMS-Cl or base. 2. Low reaction temperature. 3. Steric hindrance (less common for propargyl alcohol). | 1. Use a slight excess of TBDMS-Cl (1.1-1.5 equivalents) and imidazole (2-2.5 equivalents).[1] 2. Allow the reaction to stir at room temperature for a longer period or gently warm the reaction. 3. Consider using the more reactive TBDMSOTf with 2,6-lutidine. |
| Formation of Side Products | 1. Reaction with the terminal alkyne proton. 2. Presence of other reactive functional groups. | 1. Use a mild base like imidazole. Avoid strong bases like organolithiums or Grignard reagents unless selective protection of the alcohol is performed first. 2. If other hydroxyl groups are present, consider a protection strategy based on steric hindrance or use an orthogonal protecting group. |
| Deprotection During Workup/Purification | 1. Acidic conditions during aqueous workup. 2. Acidic silica gel used for chromatography. | 1. Use a mild aqueous workup with saturated sodium bicarbonate solution. 2. Pre-treat silica gel with a triethylamine/eluent mixture before loading the crude product. |
Experimental Protocols
Standard Protocol for TBDMS Protection of Propargyl Alcohol
Materials:
-
Propargyl alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)[1]
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of propargyl alcohol in anhydrous DMF, add imidazole and stir until fully dissolved.
-
Slowly add TBDMS-Cl to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams have been generated.
References
Technical Support Center: Troubleshooting TBDMS Ether Deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the deprotection of tert-butyldimethylsilyl (TBDMS or TBS) ethers, a common protecting group for hydroxyl functionalities in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for TBDMS deprotection?
A1: The most prevalent methods for TBDMS deprotection involve fluoride ion sources or acidic conditions. Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is a widely used fluoride-based reagent. Acidic methods often employ reagents such as aqueous acetic acid, hydrochloric acid (HCl) in methanol, or trifluoroacetic acid (TFA).
Q2: Why is my TBDMS deprotection with TBAF slow or incomplete?
A2: Several factors can lead to sluggish or incomplete deprotection with TBAF.
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Steric Hindrance: The molecular environment around the TBDMS ether can significantly impede the approach of the fluoride ion.
-
Water Content of TBAF: The reactivity of TBAF is sensitive to water. While completely anhydrous TBAF can be excessively basic and lead to side reactions, too much water can slow down the desired desilylation. Commercial TBAF solutions in THF typically contain a small amount of water.
-
Insufficient Reagent or Time: The reaction may simply require a larger excess of the reagent or a longer reaction time to proceed to completion.
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting the reaction rate.
-
Low Temperature: The reaction may need more thermal energy to proceed at a reasonable rate.
Q3: My substrate is sensitive to the basicity of TBAF and is decomposing. What should I do?
A3: The basic nature of TBAF can lead to decomposition or side reactions with base-sensitive substrates. To mitigate this, consider the following:
-
Buffered Fluoride Source: Using TBAF buffered with a mild acid, such as acetic acid, can neutralize the basicity without significantly impeding the desilylation.
-
Alternative Fluoride Reagents: Reagents like HF-Pyridine or Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) can be effective alternatives.
-
Switch to Acidic or Neutral Conditions: If your molecule is stable to acid, switching to an acidic deprotection method is a good option. Milder, catalytic methods, such as using acetyl chloride in methanol or Oxone in aqueous methanol, are also excellent alternatives for sensitive substrates.
Q4: Can I selectively deprotect a primary TBDMS ether in the presence of a secondary or tertiary one?
A4: Yes, selective deprotection is often achievable. Primary TBDMS ethers are less sterically hindered and therefore more reactive towards cleavage. Using milder conditions, such as Oxone in 50% aqueous methanol or carefully controlled acidic conditions, can selectively cleave primary TBDMS ethers while leaving more hindered secondary or tertiary TBDMS ethers intact.
Q5: What are some alternative, milder conditions for TBDMS deprotection?
A5: Beyond standard TBAF and strong acids, a variety of milder reagents have been developed. These can be particularly useful for complex molecules with sensitive functional groups.
-
Catalytic Acetyl Chloride in dry methanol is a mild and efficient method that tolerates many other protecting groups.
-
Oxone® in aqueous methanol is highly selective for primary TBDMS ethers.
-
Catalytic Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) in an acetone/water mixture provides nearly neutral reaction conditions.
-
Stannous Chloride (SnCl₂) can be used in ethanol, water, or even under solvent-free microwave conditions.
-
Potassium Bifluoride (KHF₂) in methanol is a mild and effective reagent, particularly for the selective desilylation of phenol TBDMS ethers.
Troubleshooting Guide: Incomplete Deprotection
If you are experiencing incomplete removal of your TBDMS ether, consider the following troubleshooting steps.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently reactive reagent: The chosen reagent may be too mild for your specific substrate. 2. Deactivated reagent: The reagent may have degraded. For instance, TBAF solutions can absorb water, affecting reactivity. 3. Low reaction temperature: The activation energy for the reaction is not being met. | 1. Switch to a more reactive reagent: If using mild acidic conditions, consider a stronger acid or a fluoride source like TBAF. 2. Use a fresh batch of reagent: Ensure your reagents are properly stored and handled. 3. Increase temperature: Gradually increase the reaction temperature while carefully monitoring by TLC to avoid side product formation. |
| Stalled or Incomplete Reaction | 1. Insufficient stoichiometry: The amount of deprotection reagent is too low. 2. Short reaction time: The reaction has not been allowed to proceed to completion. 3. Poor solubility: The substrate is not fully dissolved in the solvent. | 1. Increase reagent equivalents: Add more of the deprotection reagent in portions, monitoring progress. 2. Extend reaction time: Allow the reaction to stir for a longer period (e.g., overnight). 3. Change solvent system: Use a different solvent or add a co-solvent to ensure complete dissolution of the substrate. |
| Formation of Side Products | 1. Base-sensitive functional groups: If using a basic fluoride source like TBAF, other groups in the substrate may be reacting. 2. Acid-labile functional groups: Acidic deprotection methods can affect other acid-sensitive groups. | 1. Buffer the reaction: For TBAF reactions, add a mild acid like acetic acid to maintain a more neutral pH. 2. Switch to milder conditions: Employ a catalytic method (e.g., acetyl chloride/MeOH) or neutral conditions (e.g., CuCl₂·2H₂O) that are orthogonal to the sensitive groups present. |
Data Presentation: Comparison of Deprotection Reagents
The following table summarizes typical conditions for various TBDMS deprotection methods. Note that optimal conditions are substrate-dependent and may require optimization.
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Selectivity/Notes |
| TBAF (1.1-3.0 equiv.) | THF | 0 to 25 | 0.5 - 16 h | General, but basic. Can be buffered with AcOH. |
| HF-Pyridine | THF / Pyridine | 0 to 25 | 0.5 - 3 h | Effective fluoride source, but HF is highly toxic. |
| Acetic Acid / H₂O / THF | AcOH / H₂O / THF (3:1:1) | 25 | 1 - 12 h | Acidic conditions. Good for base-sensitive substrates. |
| Acetyl Chloride (cat., 10 mol%) | Methanol | 0 to 25 | 0.5 - 2 h | Very mild and tolerates many other protecting groups. |
| Oxone® (1.1 equiv.) | Methanol / H₂O (1:1) | 25 | 2.5 - 3 h | Highly selective for primary TBDMS ethers. |
| KHF₂ (2.0-3.0 equiv.) | Methanol | 25 | 0.5 - 17 h | Mild; highly selective for phenolic TBDMS ethers at RT. |
| CuCl₂·2H₂O (cat., 5 mol%) | Acetone / H₂O (95:5) | Reflux | 2 - 30 h | Nearly neutral conditions. |
| SnCl₂·2H₂O (1.0 equiv.) | Ethanol or Water | 25 to Reflux | 1 - 8 h | Can also be performed solvent-free with microwave irradiation. |
Experimental Protocols
Protocol 1: General Deprotection with Tetrabutylammonium Fluoride (TBAF)
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Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to make an approximately 0.1 M solution in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a 1 M solution of TBAF in THF (1.1-1.5 equiv.) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection under Acidic Conditions (Acetic Acid)
-
Reaction Setup: Prepare a 3:1:1 solvent mixture of acetic acid, THF, and water.
-
Reagent Addition: Dissolve the TBDMS-protected compound (1.0 equiv.) in the prepared solvent mixture.
-
Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Selective Deprotection of a Primary TBDMS Ether with Oxone®
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 equiv.) in a 1:1 mixture of methanol and water (10 mL per 1.0 mmol of substrate) in a round-bottom flask.
-
Reagent Addition: Add Oxone® (potassium peroxymonosulfate, 1.1 equiv.) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2.5 to 3 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the methanol under reduced pressure.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 15 mL per 1.0 mmol of substrate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Mandatory Visualization
The following workflow diagram provides a logical approach to troubleshooting incomplete TBDMS deprotection experiments.
Caption: A logical workflow for troubleshooting incomplete TBDMS deprotection.
avoiding side reactions during the silylation of propargyl alcohol
Welcome to the technical support center for the silylation of propargyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the silylation of this versatile building block. Here you will find answers to frequently asked questions, detailed experimental protocols, and comparative data to guide you in achieving high yields and minimizing side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the silylation of propargyl alcohol.
Question 1: My silylation reaction is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield in the silylation of propargyl alcohol can stem from several factors. A systematic evaluation of your reagents and reaction conditions is the best approach.[1]
-
Reagent Quality:
-
Silylating Agent: Ensure your silylating agent (e.g., TMSCl, TBSCl) has not degraded. It's best to use a fresh bottle or a recently opened one stored under an inert atmosphere.
-
Propargyl Alcohol: Use pure, dry propargyl alcohol. Contaminants can interfere with the reaction.
-
Solvent and Base: Use anhydrous solvents, as moisture can hydrolyze the silylating agent and the silyl ether product. Ensure the base (e.g., triethylamine, imidazole) is of high purity and appropriate for the chosen silylating agent.[1]
-
-
Reaction Conditions:
-
Temperature: While many silylations proceed at room temperature, some sterically hindered silylating agents or less reactive alcohols may require gentle heating. However, be cautious, as excessive heat can promote side reactions.[1]
-
Stoichiometry: Ensure the correct stoichiometry of reagents. Typically, a slight excess of the silylating agent and base is used.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1]
-
Question 2: I'm observing a significant amount of a byproduct that I suspect is the C-silylated propargyl alcohol. How can I confirm this and favor O-silylation?
Answer: The terminal proton of the alkyne in propargyl alcohol is acidic and can compete with the hydroxyl proton for silylation, leading to the formation of the C-silylated isomer.
-
Confirmation by NMR:
-
¹H NMR: In the O-silylated product, you will see the disappearance of the broad -OH signal and the appearance of new signals corresponding to the silyl group. The acetylenic proton signal (typically around 2.5 ppm) will remain. In the C-silylated product, the acetylenic proton signal will disappear, and the -OH signal will persist. The methylene protons adjacent to the oxygen will also show different chemical shifts compared to the O-silylated product.
-
¹³C NMR: The chemical shifts of the alkynyl carbons will be significantly different for the C-silylated product compared to the O-silylated or starting material.
-
-
Favoring O-Silylation:
-
Choice of Base: A non-nucleophilic, sterically hindered base can favor deprotonation of the more accessible hydroxyl group over the acetylenic proton.
-
Reaction Conditions: Running the reaction at lower temperatures can increase the selectivity for O-silylation.
-
Silylating Agent: Using a bulkier silylating agent (e.g., TIPSCl instead of TMSCl) can sterically hinder the approach to the alkyne, thus favoring reaction at the hydroxyl group.
-
Question 3: My reaction is producing vinyl silanes. How can I avoid this hydrosilylation side reaction?
Answer: Hydrosilylation is the addition of a Si-H bond across the triple bond and is often catalyzed by transition metals. If your goal is O-protection, this is an undesirable side reaction.
-
Avoid Transition Metal Contamination: Ensure your glassware and reagents are free from trace transition metals (e.g., Pt, Ru, Rh) which can catalyze hydrosilylation.[2][3]
-
Choice of Silylating Agent: Use silyl halides (e.g., TMSCl, TBSCl) or silylamides (e.g., BSA, HMDS) instead of hydrosilanes (containing Si-H bonds) if O-silylation is the desired outcome. While some silylating agents can undergo side reactions that generate Si-H species, this is less common under standard protection conditions.
-
Control of Reaction Conditions: If you are using a silylating agent that could potentially lead to hydrosilylation, carefully control the reaction temperature and avoid prolonged reaction times.
Question 4: I am observing dimerization or polymerization of my propargyl alcohol during the reaction. What causes this and how can it be prevented?
Answer: Propargyl alcohol can be unstable and prone to dimerization or polymerization, especially under certain conditions.
-
Temperature Control: Avoid excessive heating, as this can promote polymerization.
-
Base Selection: Strong bases can sometimes promote side reactions of the alkyne. Use the mildest base necessary to achieve deprotonation of the alcohol.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.
-
Nicholas Reaction Conditions: In some cases, especially with acid-sensitive substrates, using a cobalt-complexed propargyl alcohol (Nicholas reaction) can prevent dimerization during subsequent reactions.[1]
Data Presentation: Comparison of Common Silylating Agents
The choice of silylating agent is critical for achieving the desired outcome. The following table provides a comparison of common silylating agents for the protection of alcohols.
| Silylating Agent | Common Abbreviation | Silyl Halide/Reagent | Typical Base/Catalyst | Typical Solvent | Relative Stability (Acidic) | Relative Stability (Basic) |
| Trimethylsilyl | TMS | TMSCl, HMDS, BSA | Triethylamine, Pyridine | DCM, THF, DMF | 1 (Least Stable) | 1 (Least Stable) |
| Triethylsilyl | TES | TESCl | Imidazole, Triethylamine | DMF, DCM | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBSCl, TBSOTf | Imidazole, 2,6-Lutidine | DMF, DCM | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf | Imidazole, 2,6-Lutidine | DMF, DCM | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | Imidazole | DMF, DCM | 5,000,000 (Most Stable) | ~20,000 |
Relative stability data is a general guide and can vary based on the specific substrate and reaction conditions.[4]
Experimental Protocols
The following are detailed methodologies for the selective O-silylation of propargyl alcohol.
Protocol 1: O-Silylation of Propargyl Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl)
This protocol is a standard method for the formation of a robust silyl ether.
Materials:
-
Propargyl alcohol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of propargyl alcohol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).
-
Stir the mixture at room temperature until the imidazole has completely dissolved.
-
Add TBSCl (1.1 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: O-Silylation of Propargyl Alcohol with Trimethylsilyl Chloride (TMSCl)
This protocol is suitable for forming a less stable silyl ether that can be easily removed.
Materials:
-
Propargyl alcohol
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve propargyl alcohol (1.0 eq.) in anhydrous DCM.
-
Add anhydrous triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSCl (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The TMS-protected propargyl alcohol is often volatile and may be used in the next step without further purification after careful removal of the solvent.
Visualizations
Troubleshooting Workflow for Low Yield in Silylation
References
Technical Support Center: Selective Deprotection of TBDMS vs. TIPS Ethers
Welcome to our technical support center for the selective deprotection of silyl ethers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the selective cleavage of tert-butyldimethylsilyl (TBDMS) ethers in the presence of triisopropylsilyl (TIPS) ethers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the selective deprotection of TBDMS vs. TIPS ethers?
The selective deprotection of TBDMS versus TIPS ethers is primarily based on the difference in their steric bulk. The triisopropylsilyl (TIPS) group, with its three bulky isopropyl substituents, is significantly more sterically hindered than the tert-butyldimethylsilyl (TBDMS) group, which has one bulky tert-butyl group and two smaller methyl groups.[1] This steric hindrance makes the silicon atom of the TIPS ether less accessible to attacking reagents, rendering it more stable and less reactive towards cleavage under many conditions.[1]
The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[2][3]
Q2: What are the most reliable reagents for selectively deprotecting a TBDMS ether in the presence of a TIPS ether?
Several reagents can achieve this transformation with high selectivity. The choice of reagent often depends on the other functional groups present in the molecule.
-
Mild Acidic Conditions: Reagents like Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., methanol or ethanol) are very effective for this selective deprotection.[4][5] Other mild acids such as acetic acid or formic acid can also be employed.[6]
-
Fluoride Reagents: While Tetra-n-butylammonium fluoride (TBAF) is a common reagent for silyl ether deprotection, its high reactivity can sometimes lead to the cleavage of both TBDMS and TIPS ethers.[4][7] Milder fluoride sources like potassium bifluoride (KHF₂) or buffered TBAF (e.g., with acetic acid) can offer better selectivity.[4][8]
-
Specialized Reagents: In some cases, reagents like fluorosilicic acid (H₂SiF₆) have been shown to be highly selective for TBDMS deprotection in the presence of TIPS ethers.[4]
Q3: I am observing the deprotection of my TIPS ether as well. What are the likely causes and how can I improve selectivity?
Loss of selectivity and cleavage of the more robust TIPS ether can be attributed to several factors:
-
Harsh Reaction Conditions: The deprotection reagent may be too strong, the reaction temperature too high, or the reaction time too long.[4]
-
Non-Selective Reagent: The chosen reagent may not be suitable for differentiating between TBDMS and TIPS ethers.[4]
To improve selectivity:
-
Reduce Reaction Temperature: Monitor the reaction closely by TLC at a lower temperature.[4]
-
Decrease Reagent Concentration: Using a smaller excess of the deprotecting agent can enhance selectivity.[4]
-
Switch to a Milder Reagent: If you are using a strong acid or a highly reactive fluoride source, consider switching to a milder alternative like PPTS or KHF₂.[4]
Q4: My TBDMS deprotection is very slow or incomplete. What should I do?
Incomplete or slow deprotection of the TBDMS ether can be due to:
-
Insufficiently Reactive Reagent: The chosen reagent may be too mild for your specific substrate.[4]
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.[4]
-
Steric Hindrance: Although less hindered than TIPS, the TBDMS group's environment on the molecule can still affect its reactivity.[4][7]
-
Deactivated Reagent: The deprotection reagent may have degraded. For instance, TBAF solutions can absorb water, which can reduce their reactivity.[4]
To address this, you can:
-
Increase Reagent Concentration or Switch to a More Reactive Reagent: If using a very mild acid, you might consider a slightly stronger one or a fluoride source.[4]
-
Gradually Increase the Reaction Temperature: While monitoring the reaction by TLC to avoid deprotection of the TIPS group.[4]
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Use a Fresh Batch of Reagent: This is particularly important for moisture-sensitive reagents like TBAF.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no deprotection of the primary TBDMS ether. | 1. Insufficiently reactive reagent. 2. Low reaction temperature. 3. Steric hindrance around the TBDMS ether. 4. Deactivated reagent (e.g., old TBAF).[4] | 1. Increase reagent concentration or switch to a more reactive reagent (e.g., from PPTS to a stronger acid or a fluoride source).[4] 2. Gradually increase the reaction temperature while monitoring by TLC.[4] 3. Consider a smaller deprotecting agent or a different solvent to improve accessibility.[4] 4. Use a fresh bottle or a newly prepared solution of the reagent.[4] |
| Deprotection of the secondary TIPS ether. | 1. Reaction conditions are too harsh (reagent too strong, temperature too high, or reaction time too long).[4] 2. Use of a non-selective reagent.[4] | 1. Reduce the reaction temperature and monitor the reaction closely by TLC. Quench the reaction as soon as the TBDMS ether is consumed.[4] 2. Decrease the concentration of the deprotection reagent.[4] 3. Switch to a milder and more selective reagent (e.g., PPTS in methanol).[4] |
| Side reactions (e.g., elimination, silyl group migration). | 1. Basic or acidic conditions causing unwanted reactions on a sensitive substrate.[4] 2. Silyl group migration to other nucleophilic sites.[4] | 1. Switch to neutral deprotection conditions if possible. 2. Buffer the reaction mixture if using a fluoride source.[4] 3. Carefully control the reaction temperature.[4] |
| Incomplete reaction. | 1. Insufficient amount of reagent. 2. Short reaction time. 3. Poor solubility of the substrate.[4] | 1. Increase the equivalents of the deprotection reagent.[4] 2. Extend the reaction time and monitor by TLC until the starting material is consumed.[4] 3. Choose a different solvent or a co-solvent system to ensure complete dissolution.[4] |
Experimental Protocols
Protocol 1: Selective TBDMS Deprotection using Pyridinium p-toluenesulfonate (PPTS)
This method is known for its mildness and high selectivity.[4]
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Dissolve the Substrate: Dissolve the silyl-protected compound (1.0 equiv) in methanol (0.1 M).[4]
-
Add PPTS: Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.3 equiv).[4]
-
Stir the Reaction: Stir the reaction mixture at room temperature.
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Monitor Progress: Monitor the reaction progress by TLC.
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Quench the Reaction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[4]
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Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by flash column chromatography if necessary.[4]
Protocol 2: Selective TBDMS Deprotection using Potassium Bifluoride (KHF₂)
This method provides a milder source of fluoride compared to TBAF.[4]
-
Dissolve the Substrate: Dissolve the silyl-protected compound (1.0 equiv) in methanol (0.2 M).[4]
-
Add KHF₂: Add potassium bifluoride (KHF₂) (2.0 - 3.0 equiv).[4]
-
Stir the Reaction: Stir the reaction mixture at room temperature.
-
Monitor Progress: Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water.[4]
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the product by flash column chromatography.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Technical Support Center: Sonogashira Coupling with Silyl-Protected Alkynes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Sonogashira coupling reactions with silyl-protected alkynes.
Troubleshooting Guides
Issue 1: Low to No Product Yield
A low or non-existent yield of the desired coupled product is one of the most frequent challenges. This issue can often be resolved by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Sonogashira coupling.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Palladium Catalyst: Ensure the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is active. Palladium catalysts can decompose over time, especially if not stored under an inert atmosphere. The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[1]
-
Ligand: The choice of phosphine ligand is crucial. For less reactive aryl halides like bromides, bulkier and more electron-rich ligands can improve the rate of oxidative addition.[2] However, the optimal ligand is substrate-dependent.
-
Copper(I) Co-catalyst: If using a copper-catalyzed protocol, ensure the CuI is fresh. It should be a white or off-white powder; a green or blue tint indicates oxidation.
-
-
Verify Reagent Quality:
-
Aryl Halide: The reactivity of the aryl halide significantly impacts the reaction, with the general trend being I > Br > Cl > OTf.[1] Ensure the aryl halide is pure, as impurities can poison the catalyst.
-
Silyl-Protected Alkyne: Verify the purity of the silyl-protected alkyne. For volatile alkynes like trimethylsilylacetylene, ensure it has not evaporated.
-
Base: Amine bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used and should be dry and freshly distilled. Inorganic bases like Cs₂CO₃ or K₃PO₄ can also be effective, particularly in copper-free protocols.
-
Solvent: Use anhydrous and degassed solvents. Common choices include THF, DMF, and toluene. For some systems, THF can promote the formation of palladium black.[3]
-
-
Optimize Reaction Conditions:
-
Inert Atmosphere: Sonogashira couplings are often sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling).[1] It is critical to degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: The optimal temperature depends on the reactivity of the substrates. While aryl iodides can often be coupled at room temperature, aryl bromides may require heating.[1]
-
Concentration: Ensure appropriate concentrations of all reactants. Slow addition of the alkyne can sometimes minimize homocoupling.
-
-
Evaluate Deprotection Step (if in-situ):
-
If performing an in-situ deprotection/coupling, ensure the deprotection agent (e.g., TBAF, CsF) is active and that the conditions are suitable for both deprotection and coupling.
-
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?
A1: Alkyne homocoupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[4] Here are several strategies to minimize it:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your reaction is thoroughly degassed (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period) and maintained under a positive pressure of argon or nitrogen.
-
Copper-Free Conditions: The copper(I) co-catalyst is the primary catalyst for homocoupling. Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate this side product.[5]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.
-
Use of a Bulky Silyl Protecting Group: While not a direct solution to homocoupling of the deprotected alkyne, using a bulkier silyl group like triisopropylsilyl (TIPS) can make the alkyne more stable and less prone to side reactions if any premature deprotection occurs.
Q2: My reaction with an aryl bromide is very slow or gives a low yield. What can I do?
A2: Aryl bromides are less reactive than aryl iodides in Sonogashira couplings. To improve the yield with aryl bromides, consider the following:
-
Increase the Reaction Temperature: Higher temperatures are often necessary to promote the oxidative addition of the palladium catalyst to the C-Br bond.
-
Use a More Active Catalyst System:
-
Ligands: Employing bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity towards aryl bromides.
-
Palladium Precatalyst: Using a more active palladium source, such as a Pd(0) complex or a precatalyst that readily forms Pd(0) in situ, can be beneficial.
-
-
Optimize the Base and Solvent: The choice of base and solvent can have a significant impact on the reaction rate and yield. For aryl bromides, stronger amine bases or inorganic bases in polar aprotic solvents like DMF or NMP might be more effective.
Q3: What are the advantages and disadvantages of different silyl protecting groups (TMS, TES, TIPS)?
A3: The choice of silyl protecting group can influence the reaction's success. Here's a general comparison:
| Silyl Group | Advantages | Disadvantages |
| TMS (Trimethylsilyl) | - Readily available and inexpensive.- Easily deprotected under mild conditions (e.g., K₂CO₃/MeOH, TBAF). | - Can be too labile and may be cleaved under the reaction conditions, leading to side reactions.- Trimethylsilylacetylene is volatile. |
| TES (Triethylsilyl) | - More sterically hindered and stable than TMS, providing better protection.- Can sometimes lead to higher yields compared to TMS. | - Deprotection requires slightly stronger conditions than TMS. |
| TIPS (Triisopropylsilyl) | - Very bulky and provides excellent steric protection.- Highly stable to a wide range of reaction conditions. | - Can be more difficult to deprotect, often requiring stronger fluoride sources or acidic conditions.- The steric bulk may sometimes hinder the desired coupling reaction. |
Q4: Can I perform the silyl deprotection and Sonogashira coupling in one pot?
A4: Yes, one-pot procedures involving in-situ deprotection of the silyl group followed by the Sonogashira coupling are common and can be very efficient, especially when dealing with volatile terminal alkynes. Reagents like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) are often used to effect the in-situ deprotection of trimethylsilyl (TMS) alkynes.
Data Presentation
Table 1: Effect of Catalyst and Ligand on Sonogashira Coupling Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | TEA | THF | 60 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 80 | 88 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 92 |
| 4 | (AllylPdCl)₂ (1) | P(t-Bu)₃ (2) | DABCO | Acetonitrile | RT | 95 |
Yields are representative and can vary based on the specific substrates used.
Table 2: Comparison of Silyl Protecting Groups in a Model Reaction
| Entry | Silyl Group | Deprotection Method | Yield of Coupled Product (%) |
| 1 | TMS | K₂CO₃, MeOH | 85 |
| 2 | TES | TBAF, THF | 90 |
| 3 | TIPS | HF-Pyridine, THF | 82 |
Reaction: 4-iodotoluene with the corresponding silyl-protected acetylene, followed by deprotection. Yields are indicative and substrate-dependent.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with a Silyl-Protected Alkyne
This protocol describes a general procedure for the copper-catalyzed Sonogashira coupling of an aryl bromide with a silyl-protected alkyne, followed by a separate deprotection step.
Reaction Setup Workflow:
Caption: Experimental workflow for a standard Sonogashira coupling.
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe.
-
Add degassed triethylamine (2.0 equiv) and the silyl-protected alkyne (1.2 equiv) sequentially via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C for aryl bromides) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude silyl-protected product by column chromatography on silica gel.
Deprotection (Example for TMS group):
-
Dissolve the purified TMS-protected alkyne in methanol.
-
Add a catalytic amount of K₂CO₃ and stir at room temperature until deprotection is complete (monitored by TLC).
-
Remove the methanol under reduced pressure, add water, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product as needed.
Protocol 2: Copper-Free Sonogashira Coupling with a Silyl-Protected Alkyne
This protocol is advantageous for minimizing alkyne homocoupling.
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add an inorganic base (e.g., K₃PO₄, 2.0 equiv) and the silyl-protected alkyne (1.2 equiv).
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the product by column chromatography.
-
Perform the deprotection as described in Protocol 1.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Copper-Free Sonogashira Coupling
Caption: Catalytic cycle for copper-free Sonogashira coupling.
This technical support center provides a starting point for troubleshooting and optimizing your Sonogashira coupling reactions with silyl-protected alkynes. For specific and complex cases, further literature search and empirical optimization will be necessary.
References
Technical Support Center: TBDMS Deprotection in the Presence of Acid-Sensitive Functionalities
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the selective removal of the tert-butyldimethylsilyl (TBDMS) protecting group in molecules containing acid-sensitive functionalities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of TBDMS ethers in the presence of acid-labile groups such as acetals, ketals, and trityl ethers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no deprotection of the TBDMS ether. | 1. Reagent is too mild: The chosen deprotection conditions may not be sufficiently reactive for your specific substrate.[1] 2. Steric hindrance: The TBDMS group might be in a sterically congested environment, hindering reagent access.[2] 3. Deactivated reagent: The reagent, such as TBAF, may have degraded due to improper storage or handling (e.g., absorbed water).[1] | 1. Increase reagent concentration or switch to a more reactive, yet still mild, reagent. For instance, if using catalytic acid, a slight increase in catalyst loading or switching to a different mild acid could be effective. 2. Increase the reaction temperature cautiously. Monitor the reaction closely by TLC to avoid decomposition of sensitive groups.[1] 3. Employ a freshly opened or properly stored reagent. For TBAF, using a solution with known water content is advisable.[2] |
| Cleavage of acid-sensitive protecting groups (e.g., acetals, ketals). | 1. Reaction conditions are too acidic: Even mildly acidic reagents can cleave highly sensitive protecting groups.[1] 2. Use of protic solvents: Solvents like methanol in combination with certain reagents can generate acidic species in situ. | 1. Switch to fluoride-based or neutral deprotection conditions. Reagents like TBAF, TAS-F, or TEA·3HF are generally preferred.[3][4] 2. Buffer the reaction mixture. If using a fluoride source that can generate HF, adding a mild base like pyridine or using a buffered solution can maintain a neutral pH. 3. Use aprotic solvents such as THF or acetonitrile. |
| Incomplete reaction or formation of byproducts. | 1. Insufficient reagent: The stoichiometry of the deprotection reagent may be too low.[1] 2. Poor substrate solubility: The compound may not be fully dissolved in the chosen solvent, leading to an incomplete reaction.[2] 3. Side reactions with basic reagents: Reagents like TBAF can be basic, especially when anhydrous, and can cause side reactions with base-sensitive groups (e.g., esters).[1] | 1. Increase the equivalents of the deprotection reagent. [1] 2. Choose a different solvent or a co-solvent system to ensure complete dissolution of the substrate.[1] 3. For base-sensitive substrates, consider acidic or neutral deprotection methods. Alternatively, carefully control the reaction temperature and use a non-nucleophilic base if a base is required.[1] |
| Difficulty in purifying the product from silicon byproducts. | 1. Formation of non-volatile silicon byproducts. | 1. Use a modified procedure with catalytic fluoride in anhydrous DMSO-methanol, which generates primarily volatile silicon byproducts.[5] 2. Standard purification techniques like flash column chromatography are usually effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for TBDMS deprotection that are compatible with acid-sensitive groups?
A1: The most common methods involve fluoride ion sources under neutral or mildly basic conditions. Tetrabutylammonium fluoride (TBAF) in THF is widely used.[2] Other effective fluoride sources include triethylamine trihydrofluoride (TEA·3HF) and tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TAS-F).[3][4] Mildly acidic conditions using a catalytic amount of acetyl chloride in dry methanol have also been shown to be effective and compatible with many acid-sensitive functionalities.[6]
Q2: Can I selectively deprotect a primary TBDMS ether in the presence of a secondary or tertiary one?
A2: Yes, selective deprotection is often possible due to differences in steric hindrance. Primary TBDMS ethers are less sterically hindered and therefore more reactive.[2] This allows for their removal under milder conditions that leave secondary or tertiary TBDMS ethers intact.[2] For example, using a 50% aqueous methanolic solution of Oxone can selectively cleave primary TBDMS ethers.[5]
Q3: My TBAF deprotection is very slow. What can I do?
A3: Sluggish TBAF deprotections can be due to several factors. Steric hindrance around the TBDMS ether is a common reason.[2] The water content of the TBAF solution is also crucial; while anhydrous TBAF can be a strong base, too much water can slow down the reaction.[2] Poor solubility of your substrate can also be a factor.[2] Consider using a fresh bottle of TBAF, gently warming the reaction, or trying a different solvent system.
Q4: Are there any alternatives to fluoride-based reagents for TBDMS removal in the presence of acid-labile groups?
A4: Yes, several non-fluoride-based methods are available. For example, phosphomolybdic acid supported on silica gel (PMA/SiO₂) is an efficient and chemoselective catalyst for the mild deprotection of TBDMS ethers, tolerating various labile functional groups.[5] Another option is using a catalytic amount of acetyl chloride in dry methanol, which generates HCl in situ under controlled conditions and has been shown to be compatible with acid-sensitive groups.[6]
Q5: What functional groups are generally stable under mild TBDMS deprotection conditions?
A5: Many protecting groups and functional groups can be stable depending on the chosen deprotection method. For instance, methods using PMA supported on SiO₂ have been shown to tolerate isopropylidene acetals, TBDPS ethers, THP ethers, allyl ethers, benzyl ethers, alkenes, alkynes, acetates, benzoates, Boc, Cbz, Fmoc, mesylates, and azides.[5] Similarly, using a catalytic amount of acetyl chloride in dry methanol is compatible with acetyl, benzoyl, benzyl, ester, allyl, and thioketal groups.[6]
Data Presentation: Comparison of Deprotection Reagents
The following table summarizes various reagents for the selective cleavage of TBDMS ethers in the presence of other sensitive groups.
| Reagent(s) | Solvent(s) | Temp. (°C) | Time | Selectivity/Compatibility | Yield (%) |
| PMA/SiO₂ (catalytic) | Dichloromethane | RT | 1-2 h | Tolerates isopropylidene acetal, OTBDPS, OTHP, Oallyl, OBn, alkene, alkyne, OAc, OBz, N-Boc, N-Cbz, N-Fmoc, mesylate, and azide.[5] | 85-98 |
| Acetyl Chloride (catalytic) | Dry Methanol | 0 - RT | 0.5-2 h | Tolerates various other protecting groups and does not lead to acylated or chlorinated byproducts.[6] | High |
| Oxone® | Methanol/Water (1:1) | RT | 2.5-3 h | Selectively cleaves primary TBDMS ethers in the presence of secondary and tertiary TBDMS ethers.[5][7] | 85-95 |
| N-Iodosuccinimide (catalytic) | Methanol | RT | 15-60 min | Allows selective deprotection of TBDMS ethers of alcohols in the presence of TBDMS ethers of phenols.[5] | 88-95 |
| LiOAc | Moist DMF | 80 | 12 h | Selective deprotection of aryl silyl ethers in the presence of acetates, epoxides, and aliphatic silyl ethers.[5] | 85-95 |
| TiCl₄-Lewis Base Complexes | Dichloromethane | 0 - RT | 5-30 min | Smoothly deprotected TBDMS ethers.[8] | 80-97 |
Experimental Protocols
Protocol 1: Deprotection using Catalytic Acetyl Chloride in Dry Methanol
This protocol is adapted from a literature procedure and is suitable for substrates with acid-sensitive groups due to the mild, in situ generation of HCl.[6]
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, quench the reaction with a few drops of triethylamine. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection using Oxone® for Selective Cleavage of Primary TBDMS Ethers
This method is useful for the selective deprotection of primary TBDMS ethers.[7]
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add Oxone® (potassium peroxymonosulfate, 1.1 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2.5 to 3 hours.[7]
-
Work-up: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.[7]
Visualization
The following diagram illustrates a general workflow for selecting a suitable deprotection method for a TBDMS ether in the presence of acid-sensitive functionalities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Fluoride-Free Deprotection of TBDMS Ethers
Welcome to the technical support center for the fluoride-free deprotection of tert-butyldimethylsilyl (TBDMS) ethers. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the removal of TBDMS protecting groups without the use of corrosive and toxic fluoride reagents.
Frequently Asked Questions (FAQs)
Q1: Why should I consider a fluoride-free method for TBDMS deprotection? A1: While traditional fluoride-based reagents like TBAF are effective, they can be corrosive, toxic, and may cause side reactions such as silyl migrations or decomposition of sensitive functional groups.[1] Fluoride-free methods, often employing mild acidic or basic conditions, Lewis acids, or oxidative/reductive pathways, offer orthogonal deprotection strategies that can improve chemoselectivity and overall yield in complex syntheses.[2]
Q2: What are the main categories of fluoride-free TBDMS deprotection methods? A2: Fluoride-free methods can be broadly categorized into:
-
Acidic Conditions: Utilizes protic or Lewis acids. Common reagents include acetyl chloride in methanol, aqueous acetic acid, iron(III) tosylate, and TiCl₄-Lewis base complexes.[2][3][4] These are often mild and compatible with many other protecting groups.[5]
-
Basic Conditions: Employs bases like potassium carbonate in methanol. These conditions are useful when the substrate is sensitive to acid.
-
Oxidative/Reductive Methods: Involves reagents like Oxone® (potassium peroxymonosulfate) or catalytic hydrogenation.[6][7]
-
Lewis Acid Catalysis: Reagents such as ZrCl₄, InCl₃, and NaAuCl₄·2H₂O can effectively catalyze the deprotection under mild conditions.[1][8][9]
Q3: How do I choose the best fluoride-free method for my specific substrate? A3: The choice depends on the stability of your substrate and the presence of other protecting groups.
-
For acid-sensitive substrates , consider basic methods (e.g., K₂CO₃/MeOH) or certain neutral oxidative methods.
-
For base-sensitive substrates , acidic methods are preferred. For example, catalytic acetyl chloride in methanol is effective and avoids acylated byproducts.[7][10]
-
To achieve chemoselectivity , consider the relative lability of other protecting groups. For instance, iron(III) tosylate can deprotect TBDMS ethers without affecting TBDPS ethers or Boc groups.[2] Similarly, primary TBDMS ethers can be selectively cleaved in the presence of secondary or tertiary ones using reagents like Oxone®.[7]
Q4: Can I selectively deprotect a primary TBDMS ether in the presence of a secondary or tertiary one without fluoride? A4: Yes, selective deprotection is a key advantage of many fluoride-free methods and is often based on steric hindrance.[3] A 50% aqueous methanolic solution of Oxone® is known to selectively cleave primary TBDMS ethers, leaving secondary and tertiary TBDMS ethers intact.[7] Similarly, milder acidic conditions can often achieve this differentiation.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during fluoride-free TBDMS deprotection experiments.
Problem 1: Incomplete or Slow Deprotection
-
Potential Cause 1: Insufficiently Reactive Reagent. The chosen method may be too mild for your specific substrate, especially if the silyl ether is sterically hindered.[11]
-
Solution: Switch to a stronger acidic or Lewis acid catalyst. For example, if catalytic acetyl chloride in methanol is slow, you might consider a system like TiCl₄-Lewis base.[4]
-
-
Potential Cause 2: Low Reaction Temperature. The reaction may lack the necessary thermal energy to proceed at a practical rate.[11]
-
Potential Cause 3: Poor Substrate Solubility. The substrate may not be fully dissolved in the chosen solvent, limiting the reaction rate.[3][11]
-
Solution: Select a different solvent or use a co-solvent system to ensure complete dissolution of the starting material.[11]
-
-
Potential Cause 4: Insufficient Reagent Stoichiometry. For catalytic methods, the catalyst loading might be too low, or for stoichiometric reagents, the equivalents may be insufficient.[11]
-
Solution: Increase the equivalents or mol% of the deprotection reagent. Monitor the reaction by TLC to determine the optimal amount.[11]
-
Problem 2: Low Yield or Substrate Degradation
-
Potential Cause 1: Reaction Conditions are Too Harsh. The chosen acid or base may be too strong, or the temperature too high, leading to the degradation of a sensitive substrate or cleavage of other protecting groups.[11]
-
Potential Cause 2: Lack of Orthogonality. The deprotection conditions are cleaving other protecting groups in the molecule.
Problem 3: Poor Chemoselectivity
-
Potential Cause: Non-selective Reagent or Conditions. The chosen method does not sufficiently differentiate between different types of silyl ethers (e.g., primary vs. secondary TBDMS, or TBDMS vs. TBDPS).[11]
-
Solution: For differentiating TBDMS from TBDPS, methods like using phosphomolybdic acid on silica gel (PMA/SiO₂) are highly selective.[6] For differentiating alkyl TBDMS from aryl TBDMS ethers, catalytic sodium tetrachloroaurate(III) dihydrate is an excellent choice.[1] Always monitor the reaction closely by TLC and quench it as soon as the desired starting material is consumed.[11]
-
Data Presentation: Comparison of Fluoride-Free Methods
The following table summarizes conditions for various fluoride-free deprotection methods. Note that reaction times and yields are highly substrate-dependent.
| Method/Reagent | Catalyst Loading | Solvent | Temp. (°C) | Typical Time | Substrate Scope & Selectivity Notes |
| Acidic Methods | |||||
| Acetyl Chloride (cat.) | 10 mol% | Dry Methanol | 0 to RT | 0.5 - 2 h | Cleaves alkyl & aryl TBDMS/TBDPS ethers. Tolerates Ac, Bz, Bn, esters.[5] |
| Iron(III) Tosylate | 5-10 mol% | Acetonitrile | 80 | 1 - 4 h | Selective for TBDMS/TES/TIPS over TBDPS and Boc groups. Phenolic TBDMS ethers are not affected.[2] |
| PMA/SiO₂ | 100 mg / mmol | Dichloromethane | RT | 1 - 2 h | Highly chemoselective for TBDMS ethers; tolerates TBDPS, THP, Allyl, Bn, Boc, and other sensitive groups.[6][7] |
| Acetic Acid / THF / H₂O | - | 3:1:1 mixture | RT | Variable | Classic, mild method. Can be slow. Microwave heating can reduce time to ~5 min.[13] |
| TiCl₄-Lewis Base (e.g., AcOEt) | Stoichiometric | Dichloromethane | -15 to RT | < 1 h | Very rapid. Selective for TBDMS over TBDPS.[4] |
| NaAuCl₄·2H₂O (cat.) | 0.1 - 0.5 mol% | Methanol | RT | 3 - 36 h | Selectively cleaves aliphatic TBDMS ethers in the presence of aromatic TBDMS, TIPS, or TBDPS ethers.[1] |
| Oxidative Methods | |||||
| Oxone® | 1.1 equiv. | 50% aq. Methanol | RT | 2.5 - 3 h | Highly selective for primary TBDMS ethers over secondary/tertiary TBDMS ethers and phenols.[6][7] |
Experimental Protocols
Protocol 1: Deprotection using Catalytic Acetyl Chloride in Methanol [5]
This protocol is effective for cleaving both alkyl and aryl TBDMS ethers under mild acidic conditions generated in situ.
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a stock solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of Primary TBDMS Ethers with Oxone® [6]
This method is highly selective for the deprotection of primary TBDMS ethers.
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL).
-
Reagent Addition: Add Oxone® (potassium peroxymonosulfate, 1.1 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously. The reaction is typically complete within 2.5 to 3 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (5 mL), followed by saturated aqueous sodium bicarbonate until gas evolution stops.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
preventing silyl group migration in polyol TBDMS protection
Welcome to the Technical Support Center for the protection of polyols using tert-butyldimethylsilyl (TBDMS) ethers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of silyl group migration during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the TBDMS protection of polyols and subsequent reaction steps.
Issue 1: My NMR/LC-MS analysis shows a mixture of isomers, with the TBDMS group on a different hydroxyl than intended.
-
Question: I tried to selectively protect a primary hydroxyl group in my diol, but I've isolated a mixture of the desired product and a compound with the TBDMS group on a secondary hydroxyl. What happened?
-
Answer: This is a classic sign of silyl group migration.[1] This intramolecular transfer of the silyl group is often catalyzed by acidic or basic conditions, even in trace amounts.[1][2][3] The reaction will typically equilibrate to the thermodynamically most stable isomer, which is often the primary silyl ether.[1]
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions:
-
Base: If you used a strong, non-volatile base like NaH, ensure it was completely quenched during the workup. Consider switching to a milder, volatile base such as triethylamine or 2,6-lutidine, which can be removed under vacuum.[1]
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] For the protection of unsaturated 1,5-diols, executing the reaction at low temperatures has been shown to be optimal.
-
-
Optimize Workup Procedure:
-
Purification:
-
Issue 2: The TBDMS group migrated during a subsequent reaction step.
-
Question: I successfully isolated my desired selectively silylated polyol, but after performing the next reaction, I observed silyl group migration. How can I prevent this?
-
Answer: Silyl group migration can be triggered by the conditions of subsequent reactions. It is crucial to assess the stability of the TBDMS ether under your planned reaction conditions.[1]
Preventative Measures:
-
Reaction Condition Audit:
-
pH: Avoid strongly acidic or basic conditions if possible. If the reaction requires a base, use a sterically hindered, non-nucleophilic base.
-
Temperature: If the subsequent reaction is run at elevated temperatures, consider if a lower temperature is feasible, even if it requires a longer reaction time.
-
Solvent: Polar solvents can sometimes facilitate silyl migration.[5] If your reaction allows, you could explore less polar solvent options.
-
-
Choose a More Robust Protecting Group: If the reaction conditions cannot be altered, consider using a more sterically hindered and stable silyl group. Stability generally increases with steric bulk. Refer to the stability table below to select a more suitable group.[1]
-
Protect All Hydroxyl Groups: If selective protection is not necessary for the subsequent step, protecting all hydroxyl groups will prevent any possibility of migration.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is silyl group migration?
A1: Silyl group migration is an intramolecular rearrangement where a silyl group moves from one oxygen atom to another within the same molecule.[1][6] This process is often reversible and is driven by the formation of a more thermodynamically stable product. In polyol systems, this typically means the silyl group will migrate to the least sterically hindered hydroxyl group, which is usually a primary hydroxyl.[1]
Q2: What is the mechanism of silyl group migration?
A2: The most common mechanism for silyl group migration is the base-catalyzed Brook rearrangement.[2][3][7][8][9] In this process, a base deprotonates a free hydroxyl group to form an alkoxide. This alkoxide then attacks the silicon atom of the nearby silyl ether, forming a pentacoordinate silicon intermediate.[2][3] This intermediate can then resolve by breaking the original silicon-oxygen bond, resulting in the migration of the silyl group. The driving force for this rearrangement is the formation of the strong silicon-oxygen bond.[3][5]
Q3: What factors influence the rate of silyl group migration?
A3: Several factors can influence the rate and likelihood of silyl group migration:
-
Steric Hindrance: Less sterically hindered silyl groups are more prone to migration. The general trend for migration susceptibility is TMS > TES > TBDMS > TIPS > TBDPS.[7]
-
pH: Both acidic and basic conditions can catalyze silyl group migration.[1][2][3]
-
Temperature: Higher temperatures can provide the necessary activation energy for migration to occur.[4]
-
Solvent: Polar solvents can facilitate the charge separation in the transition state, thus promoting migration.[5]
-
Substrate Structure: The spatial relationship between the hydroxyl groups plays a crucial role. 1,2- and 1,3-diols are particularly susceptible to silyl migration.[6]
Q4: How can I selectively protect one hydroxyl group in a polyol with TBDMS-Cl while minimizing migration?
A4: To achieve selective protection, you should aim for kinetic control of the reaction. This means favoring the reaction at the most reactive site (typically the least sterically hindered primary hydroxyl) and preventing subsequent equilibration to the thermodynamic product mixture.
Key Strategies:
-
Use a Bulky Silylating Agent: While you are using TBDMS, for particularly challenging separations, an even bulkier group like TBDPS could be considered as it is less prone to migration.[1]
-
Controlled Stoichiometry: Use a slight excess of the silylating agent (e.g., 1.1 equivalents) to ensure complete reaction with the primary hydroxyl without having a large excess that could promote side reactions.
-
Choice of Base: Use a mild, non-nucleophilic base like imidazole or triethylamine.[1]
-
Low Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to favor the kinetic product.[1]
-
Careful Workup and Purification: As mentioned in the troubleshooting guide, maintain neutral pH during workup and consider neutralizing your silica gel before chromatography.[1][4]
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
This table provides a qualitative comparison of the stability of various silyl ethers to acidic and basic conditions. Increased steric bulk on the silicon atom generally leads to greater stability and a lower tendency for migration.
| Silyl Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data is presented as relative rates of hydrolysis compared to TMS ether.
Experimental Protocols
Protocol 1: Selective TBDMS Protection of a Primary Hydroxyl in a Diol
This protocol is designed to favor the kinetic product and minimize silyl group migration.
Materials:
-
Diol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the diol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel that has been pre-treated with a solvent system containing 1% triethylamine.[1]
Protocol 2: Deprotection of a TBDMS Ether with Minimized Migration Risk
This protocol uses buffered TBAF to minimize base-catalyzed side reactions like migration.[1]
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.2 eq)
-
Glacial acetic acid (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.2 eq).
-
Add glacial acetic acid (1.2 eq) to buffer the solution.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 3. gelest.com [gelest.com]
- 4. Effects of time, temperature, and sebum layer on migration rate of plasticizers in polyvinyl chloride products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brook Rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Brook Rearrangement [drugfuture.com]
workup procedures for removing silyl byproducts after deprotection
Technical Support Center: Silyl Deprotection Workup
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for removing silyl byproducts following deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts of silyl ether deprotection?
A1: The byproducts depend on the deprotection method used:
-
Fluoride-based reagents (e.g., TBAF, HF-Pyridine): The primary byproducts are silyl fluorides (R₃SiF) and, after an aqueous workup, silanols (R₃SiOH).[1] Silanols can easily dimerize to form greasy and often hard-to-remove siloxanes (R₃Si-O-SiR₃).[1] When using Tetrabutylammonium fluoride (TBAF), tetrabutylammonium salts are also significant byproducts that need to be removed.[1][2]
-
Acid-catalyzed deprotection: In the presence of protic solvents like methanol, the reaction can generate volatile byproducts such as methoxysilanes (e.g., trimethylmethoxysilane).[1][3] Upon aqueous workup, these will also hydrolyze to form silanols and siloxanes.[1]
Q2: My crude ¹H NMR is messy with siloxane peaks. What is the first thing I should try?
A2: The first and simplest approach is to exploit the nonpolar, greasy nature of siloxanes. Try triturating your crude product with a nonpolar solvent like hexanes or pentane. If your desired product is a solid, this can effectively wash away the soluble siloxane impurities. If your product is an oil, dissolve it in a minimal amount of a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) and then add hexanes to precipitate the product, leaving the siloxanes in the solution.
Q3: I performed a standard aqueous workup, but the silyl byproducts are still present. What went wrong?
A3: Siloxanes are very hydrophobic and often co-extract with the desired product into the organic layer during a standard aqueous workup. While a water wash can help remove salts, it is generally ineffective at removing siloxanes. More specialized techniques are required.
Q4: My product is polar and water-soluble, making standard extraction with nonpolar solvents impossible. How can I remove TBAF and silyl byproducts?
A4: This is a common and significant challenge.[4][5] An aqueous workup is not ideal as it can lead to the loss of your water-soluble product.[1][4][5] A highly effective non-aqueous method involves using an ion-exchange resin.[4][5][6] By adding a sulfonic acid resin (like DOWEX 50WX8) and calcium carbonate, the tetrabutylammonium cation is captured by the resin, and the fluoride is precipitated as calcium fluoride.[4][6] The silyl byproducts can then be removed by filtration and subsequent purification.[6] This method avoids aqueous extraction entirely.[4][5][6]
Q5: Are there any alternatives to TBAF to avoid the difficult workup?
A5: Yes, several alternatives can simplify the workup procedure. If your substrate is not acid-sensitive, acidic conditions using reagents like pyridinium p-toluenesulfonate (PPTS) in methanol or HCl in THF can be effective.[3][7] Another option for certain substrates is using HF-Pyridine, which can be less basic than TBAF.[1] For some specific cases, reductive deprotection using Wilkinson's catalyst and catechol borane offers a method that requires no aqueous workup at all.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oily, greasy crude product that is difficult to handle. | High concentration of siloxane byproducts (e.g., TBDMS-O-TBDMS). | 1. Attempt trituration with cold hexanes or pentane. 2. Perform flash chromatography, often starting with a very nonpolar eluent (e.g., pure hexanes) to first elute the siloxanes before increasing polarity to elute the product.[1] |
| Product is lost during aqueous workup. | The deprotected product has significant water solubility. | Avoid aqueous extraction. Use a resin-based workup for TBAF removal (see Protocol 2).[1][4][5] |
| Streaking on TLC plate and during column chromatography. | Residual TBAF or other salts are present in the crude material. | Before concentrating the reaction, perform a quench and wash (e.g., with saturated aq. NH₄Cl or water) to remove the majority of salts.[9] For amine-containing products, adding a small amount of triethylamine to the chromatography eluent can improve peak shape.[1] |
| Incomplete reaction after a long stir time. | 1. Degraded TBAF reagent. 2. Insufficient equivalents of TBAF. 3. Sterically hindered silyl group. | 1. Use a fresh bottle of TBAF solution.[1] 2. Increase the equivalents of TBAF used (1.5-2.0 eq. per silyl group is common).[1] 3. Increase reaction time or gently warm the reaction.[1] |
Workup & Purification Protocols
Protocol 1: Standard Aqueous Workup for Fluoride-Mediated Deprotection
This protocol is suitable for nonpolar to moderately polar products that are not water-soluble.
-
Reaction Quench: Upon reaction completion (monitored by TLC), dilute the reaction mixture (typically in THF) with a larger volume of an extraction solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄Cl, water, and finally, brine.[9] The NH₄Cl wash helps to quench the reaction and begin the removal of tetrabutylammonium salts.
-
Drying and Concentration: Dry the separated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: The resulting crude material will likely contain siloxane byproducts. Purify via flash column chromatography. It is often effective to start with a nonpolar eluent (e.g., 100% hexanes) to wash the siloxanes off the column before eluting the desired product with a more polar solvent system.
Protocol 2: Non-Aqueous Resin-Based Workup for TBAF Removal
This method is ideal for polar, water-soluble products where aqueous extraction must be avoided.[4][5]
-
Reagent Addition: After the TBAF-mediated deprotection is complete, add CaCO₃, a sulfonic acid resin (e.g., DOWEX 50WX8-400), and methanol directly to the reaction flask.[4][5] A typical ratio is ~2.5 mg of CaCO₃ and ~7.5 mg of DOWEX resin per 0.01 mmol of substrate.[4][5]
-
Stirring: Stir the resulting suspension at room temperature for approximately 1 hour.[2][4][5]
-
Filtration: Filter the mixture through a pad of celite or a cotton plug to remove the resin and precipitated salts.[2]
-
Rinsing: Wash the filter cake thoroughly with methanol or another suitable solvent to ensure complete recovery of the product.[2]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, now free of tetrabutylammonium salts.[2] Further purification by chromatography may be necessary to remove silyl byproducts.
Visual Troubleshooting Guide
The following workflow provides a logical sequence of steps to address the removal of silyl byproducts after a deprotection reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Validation & Comparative
A Comparative Guide to Silyl Ether Protecting Groups for Propargyl Alcohol: tert-Butyldimethyl(2-propynyloxy)silane vs. Triethyl(2-propynyloxy)silane
In the realm of synthetic organic chemistry, the protection of hydroxyl groups is a fundamental strategy. For the versatile building block, propargyl alcohol, silyl ethers are a popular choice due to their ease of formation, stability to a range of reaction conditions, and facile deprotection. This guide provides a comparative analysis of two common silyl ethers of propargyl alcohol: tert-Butyldimethyl(2-propynyloxy)silane and Triethyl(2-propynyloxy)silane, focusing on their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data. This information is critical for researchers in verifying the successful synthesis and purity of these protected compounds.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and Triethyl(2-propynyloxy)silane. The data is presented to facilitate a direct comparison of the chemical shifts (δ) for analogous protons and carbons in the two molecules.
Table 1: ¹H NMR Spectral Data
| Compound | -CH (alkyne) | -OCH₂- | -Si-CH₂-CH₃ | -Si-CH(CH₃)₂ | -Si-C(CH₃)₃ | -Si-CH₃ |
| This compound | 2.41 (t, J=2.4 Hz, 1H) | 4.29 (d, J=2.4 Hz, 2H) | - | - | 0.91 (s, 9H) | 0.10 (s, 6H) |
| Triethyl(2-propynyloxy)silane | 2.37 (t, J=2.4 Hz, 1H) | 4.26 (d, J=2.4 Hz, 2H) | 0.63 (q, J=7.9 Hz, 6H) | - | - | 0.98 (t, J=7.9 Hz, 9H) |
Table 2: ¹³C NMR Spectral Data
| Compound | -C≡CH | -C≡CH | -OCH₂- | -Si-CH₂-CH₃ | -Si-CH(CH₃)₂ | -Si-C(CH₃)₃ | -Si-CH₃ |
| This compound | 80.6 | 74.4 | 51.5 | - | - | 25.7 | -5.4 |
| Triethyl(2-propynyloxy)silane | 81.6 | 73.8 | 51.8 | 6.6 | - | - | 4.4 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from propargyl alcohol and tert-butyldimethylsilyl chloride.
Materials:
-
Propargyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of propargyl alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM in a round-bottom flask, add a solution of TBDMSCl (1.1 equivalents) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
NMR Spectroscopic Analysis
The following is a general protocol for the preparation and analysis of samples for ¹H and ¹³C NMR spectroscopy.
Materials:
-
NMR tube
-
Deuterated chloroform (CDCl₃)
-
Pasteur pipette
-
The synthesized silyl ether compound
Procedure:
-
Dissolve approximately 5-10 mg of the purified silyl ether in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution into a clean NMR tube using a Pasteur pipette.
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants.
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's requirements.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The chemical shifts for CDCl₃ are typically referenced to δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.
Logical Relationship of Silyl Ether Comparison
The following diagram illustrates the logical workflow for comparing different silyl ether protecting groups for an alcohol, using the example of propargyl alcohol.
Caption: Workflow for the synthesis and comparative NMR analysis of silyl ethers.
A Comparative Guide to Monitoring the TBDMS Protection of Propargyl Alcohol
For researchers, scientists, and drug development professionals, the selective protection of alcohol functional groups is a cornerstone of multistep organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is a robust and widely used protecting group for alcohols due to its stability under a range of reaction conditions. Real-time monitoring of the protection reaction is crucial for optimizing reaction conditions, ensuring complete conversion, and minimizing side products. This guide provides a comprehensive comparison of using Fourier-Transform Infrared (FTIR) spectroscopy for monitoring the TBDMS protection of propargyl alcohol, comparing it with other protecting groups and monitoring techniques.
TBDMS Protection of Propargyl Alcohol: An Overview
The reaction involves the treatment of propargyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The progress of the reaction can be effectively monitored by observing the changes in the vibrational spectra of the functional groups involved.
FTIR Spectroscopy for In-Situ Reaction Monitoring
FTIR spectroscopy is a powerful analytical technique for real-time monitoring of chemical reactions.[1][2][3] By tracking the disappearance of reactant peaks and the appearance of product peaks, the reaction kinetics and endpoint can be accurately determined. For the silylation of propargyl alcohol, the key spectral changes occur in the regions associated with the O-H stretch of the alcohol and the appearance of new bands corresponding to the Si-O-C bond of the silyl ether.
Key Spectral Changes:
-
Disappearance of the O-H Stretching Band: Propargyl alcohol exhibits a broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of the O-H stretching vibration.[4] As the reaction proceeds, the intensity of this peak diminishes, indicating the consumption of the starting material.
-
Appearance of Si-O-C Stretching Bands: The formation of the TBDMS ether introduces new, strong absorption bands. A prominent C-O stretching vibration for the silyl ether is expected to appear around 1100-1000 cm⁻¹. Additionally, characteristic peaks for the Si-C bonds of the TBDMS group will be observed, typically around 1260 cm⁻¹ (Si-CH₃) and 840-780 cm⁻¹ (Si-C(CH₃)₃).
-
Persistence of Alkyne Bands: The characteristic peaks of the propargyl group, the ≡C-H stretch at approximately 3300 cm⁻¹ (sharp) and the C≡C stretch around 2120 cm⁻¹ (weak to medium), should remain unchanged throughout the reaction, confirming the stability of the alkyne functionality under these conditions.
Experimental Protocol: In-Situ FTIR Monitoring of TBDMS Protection of Propargyl Alcohol
This protocol outlines the general procedure for the protection of propargyl alcohol with TBDMSCl while monitoring the reaction in real-time using an in-situ FTIR probe.
Materials:
-
Propargyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous dichloromethane (DCM)
-
In-situ FTIR spectrometer with an attenuated total reflectance (ATR) probe
-
Reaction vessel equipped with a magnetic stirrer and nitrogen inlet
Procedure:
-
Set up the reaction vessel under a nitrogen atmosphere and charge it with a solution of propargyl alcohol and imidazole in anhydrous DCM.
-
Insert the in-situ FTIR-ATR probe into the reaction mixture and begin acquiring spectra to establish a baseline.
-
Add a solution of TBDMSCl in anhydrous DCM to the reaction mixture dropwise at room temperature.
-
Continuously monitor the reaction by acquiring FTIR spectra at regular intervals (e.g., every 1-5 minutes).
-
Track the decrease in the absorbance of the broad O-H stretching band of propargyl alcohol (around 3300-3400 cm⁻¹) and the increase in the absorbance of the Si-O-C stretching band of the product.
-
The reaction is considered complete when the O-H band of the starting material is no longer observed.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Data Presentation: FTIR Spectral Data
The following table summarizes the expected key FTIR absorption bands for the starting material and the product.
| Functional Group | Vibration Type | Propargyl Alcohol (cm⁻¹) | TBDMS-Protected Propargyl Alcohol (cm⁻¹) |
| O-H | Stretch (broad) | ~3350 | Disappears |
| ≡C-H | Stretch (sharp) | ~3300 | ~3300 |
| C-H (sp³) | Stretch | ~2950-2850 | ~2950-2850 |
| C≡C | Stretch | ~2120 | ~2120 |
| Si-CH₃ | Deformation | - | ~1260 |
| C-O | Stretch | ~1020 | ~1090 |
| Si-C(CH₃)₃ | Rock | - | ~835 and ~780 |
Note: The exact peak positions may vary slightly depending on the solvent and concentration.
Comparison of Protecting Groups for Propargyl Alcohol
While TBDMS is an excellent choice for protecting propargyl alcohol, other protecting groups can also be employed. The selection of a protecting group depends on the stability requirements of subsequent reaction steps.
| Protecting Group | Reagents and Conditions | Typical Reaction Time | Typical Yield | Stability |
| TBDMS | TBDMSCl, Imidazole, DCM, rt | 1-4 h | >90% | High stability to a wide range of non-acidic conditions.[5] |
| TMS | TMSCl, Et₃N, DCM, 0 °C to rt | 15-60 min | >90% | Labile to mild acidic conditions and some nucleophiles.[6] |
| MOM | MOMCl, DIPEA, DCM, 0 °C to rt | 1-3 h | 70-90% | Stable to most nucleophilic and basic conditions; cleaved by acid. |
| THP | DHP, p-TsOH (cat.), DCM, rt | 30 min | ~95% | Stable to basic, nucleophilic, and reducing conditions; cleaved by acid. |
Comparison of Reaction Monitoring Techniques
FTIR spectroscopy offers significant advantages for reaction monitoring, but other techniques are also commonly used.
| Technique | Principle | Analysis Time | Advantages | Disadvantages |
| FTIR | Vibrational spectroscopy of functional groups | Real-time (seconds to minutes per spectrum) | Non-invasive, in-situ monitoring, provides structural information, good for kinetics.[7] | Requires specialized probe, can be sensitive to solvent interference. |
| TLC | Separation based on polarity | 5-20 minutes per sample | Simple, inexpensive, good for qualitative assessment of reaction completion. | Not easily quantifiable, requires sampling, not suitable for real-time kinetics. |
| NMR | Nuclear magnetic resonance of atomic nuclei | 1-10 minutes per sample | Provides detailed structural information, highly quantitative.[8] | Requires expensive instrumentation, sampling needed, can be slow for fast reactions. |
Visualizing the Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. satyensaha.com [satyensaha.com]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of TBDMS, TIPS, and TBDPS Protecting Groups
In the landscape of organic synthesis, the judicious selection of protecting groups is a critical determinant of the success of a synthetic route. For the protection of hydroxyl functionalities, silyl ethers are preeminent, offering a versatile toolkit of stability and reactivity that can be tailored to the specific demands of a complex synthesis. This guide provides a comprehensive comparison of three widely used bulky silyl ether protecting groups: tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). This analysis, supported by quantitative data and detailed experimental protocols, is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The stability of silyl ethers is primarily governed by the steric hindrance around the silicon atom.[1] Larger, bulkier substituents impede the approach of nucleophiles or electrophiles to the silicon-oxygen bond, thereby enhancing the stability of the protecting group.[1] The electronic effects of the substituents on silicon also play a role, though steric factors are generally dominant.
Relative Stability: A Quantitative Comparison
The relative stability of TBDMS, TIPS, and TBDPS ethers has been extensively investigated under various conditions. The general order of stability is a crucial factor in designing orthogonal protection strategies, allowing for the selective deprotection of one silyl ether in the presence of others.
Acidic Conditions
Under acidic conditions, the cleavage of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The rate of this cleavage is highly dependent on the steric bulk of the silyl group. The relative stability towards acid-catalyzed hydrolysis follows a clear trend:
| Protecting Group | Relative Stability (Acidic Media) |
| TBDMS/TBS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
| Relative to TMS (Trimethylsilyl) = 1[2][3] |
As the data indicates, the TBDPS group is exceptionally stable under acidic conditions, being approximately 250 times more stable than TBDMS and 7 times more stable than TIPS.[2][3] This makes TBDPS the protecting group of choice for syntheses that require robust protection through acidic reaction steps.
Basic Conditions
In basic media, the cleavage of silyl ethers proceeds via direct nucleophilic attack on the silicon atom. While generally more stable to basic than acidic conditions, the relative stability order shows some key differences:
| Protecting Group | Relative Stability (Basic Media) |
| TBDMS/TBS | ~20,000 |
| TIPS | 100,000 |
| TBDPS | ~20,000 |
| Relative to TMS (Trimethylsilyl) = 1[2][3] |
Interestingly, TBDMS and TBDPS exhibit similar stability in basic media.[2] The TIPS group, however, is significantly more stable under basic conditions, making it the preferred choice when protection is required during reactions involving strong bases.[2]
Fluoride-Mediated Cleavage
Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond, which is the driving force for the cleavage of silyl ethers. This method is generally the most effective and common for deprotecting all three silyl ethers. The rate of cleavage is influenced by steric hindrance, with less hindered silyl ethers reacting more rapidly. The general order of lability towards fluoride is:
TBDMS > TBDPS > TIPS
This differential reactivity allows for the selective deprotection of a TBDMS group in the presence of a TIPS or TBDPS group with careful control of reaction conditions.
Visualizing Stability and Steric Hindrance
The following diagrams illustrate the hierarchical relationship of stability and the relative steric bulk of the TBDMS, TIPS, and TBDPS protecting groups.
References
A Researcher's Guide to the Selective Cleavage of TBDMS Ethers in the Presence of TBDPS Ethers
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the most common silicon-based protecting groups are tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers. While both offer robust protection for hydroxyl groups, the ability to selectively deprotect one in the presence of the other is crucial for intricate molecular construction. This guide provides a comparative analysis of methods for the selective cleavage of TBDMS ethers while leaving TBDPS ethers intact, supported by experimental data and detailed protocols.
The key to selective deprotection lies in the inherent stability differences between TBDMS and TBDPS ethers. TBDPS ethers are significantly more sterically hindered and electronically stabilized due to the phenyl groups, rendering them more resilient to acidic conditions compared to TBDMS ethers.[1][2] This differential stability is the foundation for the development of chemoselective cleavage methods.
Comparative Performance of Deprotection Reagents
Several methodologies have been developed to achieve the selective removal of the TBDMS group. The following table summarizes the performance of various reagents, highlighting their efficacy, reaction conditions, and observed yields.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate/Selectivity | Yield (%) | Reference(s) |
| Phosphomolybdic acid (PMA) supported on SiO₂ | Dichloromethane | Room Temp. | 1-2 h | Selective for TBDMS over TBDPS | High | [3][4] |
| Sodium tetrachloroaurate(III) dihydrate (catalytic) | Methanol | Room Temp. | Varies | Selective for aliphatic TBDMS over TBDPS | Good to excellent | [3] |
| TiCl₄-Lewis Base (e.g., AcOEt) | Varies | Varies | Varies | Selective between TBDMS and TBDPS ethers | - | [5] |
| Acetyl chloride (catalytic) | Dry Methanol | 0 - Room Temp. | 0.5 - 2 h | Tolerates TBDPS ethers | Good | [6][7] |
| Tetrabutylammonium tribromide | Methanol | Varies | Fast | Selective for TBDMS over TBDPS | High | [3] |
| N-Iodosuccinimide (catalytic) | Methanol | Varies | Varies | Selective for TBDMS ethers of alcohols over phenols | Excellent | [3] |
Experimental Protocols
Below are detailed experimental procedures for some of the key methods highlighted in this guide. Researchers should note that optimization for specific substrates may be necessary.
Method 1: Deprotection using Phosphomolybdic Acid on Silica Gel (PMA/SiO₂)
This method offers a mild and efficient way to selectively cleave TBDMS ethers.[4]
Catalyst Preparation:
-
Stir phosphomolybdic acid (1 g) with silica gel (10 g) in methanol (50 mL) for 15 minutes.
-
Evaporate the solvent to obtain the PMA/SiO₂ catalyst.
Reaction Protocol:
-
To a solution of the substrate containing both TBDMS and TBDPS ethers (1.0 mmol) in dichloromethane (10 mL), add the prepared PMA/SiO₂ catalyst (100 mg).
-
Stir the suspension at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the catalyst and wash the solid with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the deprotected alcohol.
Method 2: Deprotection using Catalytic Acetyl Chloride
This protocol utilizes in situ generated HCl for a mild and selective deprotection.[4][7]
Reaction Protocol:
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Selective Deprotection
The general strategy for selective deprotection of a TBDMS ether in the presence of a TBDPS ether is outlined in the following diagram.
Caption: General workflow for the selective cleavage of TBDMS ethers.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 7. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
A Comparative Guide to Analytical Methods for Determining the Purity of tert-Butyldimethyl(2-propynyloxy)silane
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental results. tert-Butyldimethyl(2-propynyloxy)silane is a key building block in organic synthesis, particularly in click chemistry and the formation of silyl ethers. This guide provides a comparative overview of common analytical methods for determining its purity, offering detailed experimental protocols and data to aid in method selection and implementation.
Comparison of Key Analytical Methods
The purity of this compound can be effectively determined using several analytical techniques. The choice of method often depends on the available instrumentation, the desired level of accuracy, and the nature of the potential impurities. The three primary methods evaluated are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/ELSD) | Quantitative NMR (¹H qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Quantification of molecules based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei. |
| Typical Purity Range | >98% | >95% | >99% (with certified internal standard) |
| Key Advantages | High resolution for volatile impurities, well-established for silyl compounds. | Broad applicability, suitable for non-volatile impurities. | Primary analytical method, highly accurate and precise, provides structural information, does not require a reference standard of the analyte. |
| Common Impurities Detected | Residual propargyl alcohol, tert-butyldimethylsilyl chloride, siloxanes, and other volatile byproducts. | Unreacted starting materials, non-volatile decomposition products, and oligomeric impurities. | All proton-containing impurities, including residual solvents, starting materials, and structural isomers. |
| Detection | Flame Ionization Detector (FID) | UV-Vis Detector (if impurities have a chromophore), Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds. | ¹H NMR spectrometer. |
| Sample Preparation | Simple dilution in a volatile organic solvent. | Dissolution in the mobile phase, may require filtration. | Precise weighing of the sample and an internal standard, dissolution in a deuterated solvent. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for assessing the presence of volatile impurities.
Instrumentation and Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier gas: Helium or Nitrogen.
-
Solvent: Dichloromethane or Hexane, GC grade.
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas Flow Rate: 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV chromophore in this compound, an Evaporative Light Scattering Detector (ELSD) is recommended for universal detection.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and ELSD.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample diluent: 50:50 mixture of Mobile Phase A and B.
Procedure:
-
Sample Preparation: Dissolve the sample in the diluent to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow 1.5 L/min.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B
-
-
-
Data Analysis: Purity is determined by the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (¹H qNMR)
qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard without the need for a specific reference standard of the analyte.[1][2][3]
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d6).
-
High-precision analytical balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): 30-60 seconds (should be at least 5 times the longest T1 of the signals of interest).
-
Acquisition time: 2-4 seconds.
-
Number of scans: 8-16.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Analytical Workflow
To aid in the selection and implementation of the appropriate analytical method, the following diagrams illustrate the logical workflow for each technique.
Caption: Workflow for GC-FID Purity Analysis of this compound.
Caption: Workflow for HPLC-ELSD Purity Analysis of this compound.
References
TBDMS vs. TMS Ether: A Comparative Guide to Stability and Lability for Researchers and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups for hydroxyl functionalities is a critical determinant of success. Among the diverse arsenal of available protecting groups, silyl ethers, particularly tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS) ethers, are workhorses for chemists in research and drug development. Their popularity stems from their ease of formation, general stability under a range of reaction conditions, and, crucially, their selective removal under specific, often mild, protocols. This guide provides an objective comparison of the stability and lability of TBDMS and TMS ethers, supported by experimental data and detailed methodologies, to empower chemists to make informed decisions in their synthetic endeavors.
The fundamental difference between TBDMS and TMS ethers lies in the steric bulk around the silicon atom. The TBDMS group possesses a sterically demanding tert-butyl group, which effectively shields the silicon-oxygen bond from nucleophilic attack and hydrolysis. In contrast, the TMS group, with three smaller methyl groups, offers significantly less steric protection, rendering it far more labile. This distinction in steric hindrance is the primary factor governing their divergent stability profiles.
Quantitative Comparison of Stability
The enhanced stability of TBDMS ethers over TMS ethers is not merely qualitative; it has been quantified through kinetic studies of their hydrolysis under both acidic and basic conditions. The data unequivocally demonstrates the superior robustness of the TBDMS protecting group.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TBDMS | 20,000 | ~20,000 |
Data compiled from multiple sources.[1][2]
As the table illustrates, the TBDMS ether is approximately 20,000 times more stable than the TMS ether towards both acidic and basic hydrolysis.[1][2] This vast difference in stability is a cornerstone of their utility, enabling the selective deprotection of a TMS ether in the presence of a TBDMS ether, a common strategy in the synthesis of complex molecules.
Chemical Structures and Stability Logic
The following diagram illustrates the structures of TMS and TBDMS ethers and the logical relationship between their structure and stability.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the formation and cleavage of TMS and TBDMS ethers.
Protection of Alcohols
Protocol 1: Trimethylsilylation of a Primary Alcohol
This procedure describes the protection of a primary alcohol using trimethylsilyl chloride (TMSCl) and a non-nucleophilic base, triethylamine (Et₃N).
-
Materials:
-
Primary alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of trimethylsilyl chloride.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the TMS ether.
-
Protocol 2: Formation of a TBDMS Ether
This protocol details the protection of an alcohol as its TBDMS ether using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.
-
Materials:
-
Alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.[1]
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC. For more hindered alcohols, gentle heating (e.g., 40-50 °C) may be required.[1]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.[1]
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.[1]
-
Purify the resulting TBDMS ether by flash column chromatography.[1]
-
Deprotection of Silyl Ethers
The choice of deprotection method depends on the stability of the silyl ether and the presence of other functional groups in the molecule.
References
validation of orthogonal deprotection strategies for mixed silyl ethers
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount for achieving target molecules with high efficiency and selectivity. Silyl ethers are among the most versatile and widely employed protecting groups for hydroxyl functionalities due to their ease of installation, tunable stability, and relatively mild removal conditions.[1][2] The ability to selectively deprotect one silyl ether in the presence of another, a strategy known as orthogonal deprotection, is a powerful tool for chemists. This guide provides a comparative analysis of common orthogonal deprotection strategies for mixed silyl ethers, supported by experimental data and detailed protocols to aid researchers in drug development and complex molecule synthesis.
The key to orthogonal deprotection lies in the differential stability of various silyl ethers, which is primarily influenced by the steric bulk of the substituents on the silicon atom.[1][3] The general order of stability towards acid-catalyzed hydrolysis is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS/TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[2][4] This stability trend allows for the selective cleavage of less hindered silyl ethers under conditions that leave more sterically encumbered ones intact.
Comparative Analysis of Common Orthogonal Deprotection Strategies
The selective removal of one silyl ether over another can be achieved by carefully choosing the deprotection reagent and reaction conditions. Fluoride-based reagents, acidic conditions, and specialized catalytic systems are the primary methods employed for this purpose. Below is a summary of common strategies for the orthogonal deprotection of mixed silyl ethers.
| Silyl Ether Pair (Less Stable > More Stable) | Reagent/Conditions | Solvent | Typical Reaction Time | Yield (%) | Selectivity | Reference |
| TBS vs. TBDPS | 1% HCl | MeOH/THF | 1-2 h | >90 | High | [4] |
| TBS vs. TBDPS | AlCl₃·6H₂O (catalytic) | MeOH or iPrOH | 15-30 min | 85-95 | High | [5] |
| TBS vs. TBDPS | NaAuCl₄·2H₂O (catalytic) | MeOH | 3.5-5 h | 90-95 | High | [6] |
| TBS vs. TIPS | Pyridinium p-toluenesulfonate (PPTS) | MeOH | 12 h | ~90 | High | [4] |
| TBS vs. TIPS | HF·Pyridine | THF/Pyridine | 2-3 h | ~84 | High | [7] |
| TES vs. TBS/TBDPS | Catecholborane/Wilkinson's catalyst | THF | 1-2 h | >90 | High | [8] |
| Alkyl TBS vs. Aryl TBS | NaAuCl₄·2H₂O (catalytic) | MeOH | 4 h | 92 | High | [6] |
| Primary TBS vs. Secondary TBS | Dichloroacetic acid | MeOH | 12 h | 90 | High | [4] |
Table 1: Quantitative Comparison of Orthogonal Silyl Ether Deprotection Strategies. This table summarizes the efficiency and selectivity of various reagents for the deprotection of a less stable silyl ether in the presence of a more stable one. Yields and reaction times are representative and can vary based on the specific substrate.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these strategies. Below are representative experimental protocols for key orthogonal deprotection reactions.
Protocol 1: Selective Deprotection of a TBS Ether in the Presence of a TBDPS Ether using AlCl₃·6H₂O [5]
-
To a solution of the mixed silyl ether (1.0 mmol) in methanol (10 mL), add aluminum chloride hexahydrate (AlCl₃·6H₂O, 0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired partially deprotected alcohol.
Protocol 2: Selective Deprotection of a TBS Ether in the Presence of a TIPS Ether using PPTS [4]
-
Dissolve the mixed silyl ether (1.0 mmol) in methanol (10 mL).
-
Add pyridinium p-toluenesulfonate (PPTS, 0.25 mmol, 25 mol%).
-
Stir the solution at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 3: Fluoride-Mediated Deprotection of a Primary TBS Ether using TBAF [9]
-
To a solution of the TBS-protected alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 mmol).[9]
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 45 minutes.[9]
-
Quench the reaction with water (5 mL) and dilute with dichloromethane (20 mL).[9]
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[9]
-
Purify the resulting alcohol by flash column chromatography.
Note: The basicity of TBAF can sometimes lead to side reactions. Buffering the reaction with acetic acid may be necessary for base-sensitive substrates.[9][10]
Decision-Making Workflow for Orthogonal Deprotection
Choosing the appropriate deprotection strategy depends on the specific silyl ethers present and the overall synthetic plan. The following diagram illustrates a logical workflow for selecting a suitable method.
Caption: A workflow for selecting an orthogonal deprotection strategy.
This guide provides a foundational understanding and practical data for the orthogonal deprotection of mixed silyl ethers. Researchers are encouraged to consult the primary literature for more detailed information and substrate-specific optimizations. The careful selection of protecting groups and deprotection strategies is a critical component of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of tert-Butyldimethyl(2-propynyloxy)silane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and analysis of the mass spectrometric behavior of tert-Butyldimethyl(2-propynyloxy)silane and its derivatives. The information presented herein is supported by experimental data and established fragmentation patterns of analogous compounds, offering a valuable resource for the identification and characterization of silylated alkynes in complex matrices.
Introduction
Tert-butyldimethylsilyl (TBDMS) ethers are widely utilized as protective groups for alcohols in organic synthesis and as derivatizing agents to enhance the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. Understanding the characteristic fragmentation patterns of these derivatives under electron ionization (EI) is crucial for their unambiguous identification. This guide focuses on the mass spectrometric analysis of this compound, a TBDMS-protected propargyl alcohol, providing a direct comparison of its fragmentation with alternative silylated derivatives.
Data Presentation: Fragmentation of this compound
The electron ionization mass spectrum of this compound is characterized by several key fragment ions that are diagnostic for the tert-butyldimethylsilyl group and the propargyl moiety. The quantitative data, derived from the NIST Mass Spectrometry Data Center, is summarized in the table below.[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |
| 155 | 5 | [M-CH₃]⁺ | C₈H₁₅OSi⁺ |
| 113 | 100 | [M-C₄H₉]⁺ | C₅H₉OSi⁺ |
| 75 | 45 | [(CH₃)₂SiOH]⁺ | C₂H₇OSi⁺ |
| 57 | 80 | [C₄H₉]⁺ | C₄H₉⁺ |
| 55 | 30 | [C₃H₃O]⁺ | C₃H₃O⁺ |
Note: Relative intensities are estimated from the graphical representation of the mass spectrum provided by the NIST WebBook and may have slight variations.
The base peak at m/z 113 corresponds to the loss of a tert-butyl group ([M-57]), a characteristic fragmentation for TBDMS ethers.[2] The prominent ion at m/z 57 represents the tert-butyl cation itself. Another significant fragment is observed at m/z 75, which is attributed to the dimethylsilanol cation.
Experimental Protocols
A detailed methodology for the analysis of this compound derivatives by GC-MS is provided below. This protocol is a synthesis of standard procedures for the analysis of silylated compounds.[3]
1. Derivatization of Propargyl Alcohol:
-
Reagents: Propargyl alcohol, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), Pyridine (anhydrous).
-
Procedure:
-
To 1 mg of the propargyl alcohol sample in a vial, add 100 µL of anhydrous pyridine.
-
Add 100 µL of MTBSTFA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature before GC-MS analysis.
-
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mandatory Visualization
The following diagrams illustrate the key fragmentation pathway of this compound and the general experimental workflow for its analysis.
References
A Comparative Guide to the Deprotection of TBDMS Ethers: Acidic vs. Fluoride-Mediated Cleavage
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) ether is a popular choice for the protection of hydroxyl groups due to its stability across a range of reaction conditions. However, the efficient and selective removal of the TBDMS group is equally critical to the success of a synthetic route. This guide provides a comprehensive comparison of the two most common methods for TBDMS ether deprotection: acidic and fluoride-mediated cleavage. We will delve into the mechanisms, experimental protocols, and quantitative data to aid in the selection of the optimal deprotection strategy.
At a Glance: Acidic vs. Fluoride-Mediated Deprotection
| Feature | Acidic Deprotection | Fluoride-Mediated Deprotection |
| Mechanism | Protonation of the ether oxygen followed by nucleophilic attack. | Nucleophilic attack of the fluoride ion on the silicon atom. |
| Reagents | Acetic acid, p-toluenesulfonic acid (p-TsOH), fluorosilicic acid. | Tetrabutylammonium fluoride (TBAF), triethylamine trihydrofluoride (TEA·3HF), potassium fluoride (KF). |
| Selectivity | Generally less selective; can cleave other acid-labile protecting groups. The order of hydrolytic lability is generally TMS > TES > TBDMS > TIPS > TBDPS.[1] | Highly selective for silicon-oxygen bonds due to the high affinity of fluoride for silicon.[2] Can be tuned by the choice of fluoride source and reaction conditions. |
| Substrate Scope | Broad, but can be limited by the presence of acid-sensitive functional groups. | Broad, but can be limited by the presence of base-sensitive functional groups when using basic fluoride sources like TBAF.[2] |
| Reaction Conditions | Typically mild to moderate temperatures, often in protic solvents. | Often at room temperature, but can be heated to accelerate the reaction.[2] Anhydrous conditions are sometimes required. |
| Byproducts | Silyl byproducts can sometimes be difficult to remove. | Volatile silicon byproducts can be generated with certain fluoride sources.[3] |
Delving into the Mechanisms
The distinct mechanisms of acidic and fluoride-mediated deprotection underpin their differences in selectivity and substrate compatibility.
Acidic Deprotection Pathway
Under acidic conditions, the deprotection is initiated by the protonation of the ether oxygen, making it a better leaving group. A nucleophile, typically the solvent or a conjugate base, then attacks the silicon atom or the carbon atom of the original alcohol, leading to the cleavage of the silicon-oxygen bond.
References
A Comparative Guide to the Chromatographic Differentiation of Silyl Ether Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic use of silyl ethers as protecting groups is a cornerstone of modern organic synthesis, particularly in pharmaceutical and natural product chemistry. The ability to distinguish between different silyl ether isomers—be they positional isomers, diastereomers, or enantiomers—is critical for ensuring the desired biological activity, purity, and safety of target molecules. This guide provides a comprehensive comparison of the primary chromatographic techniques for the differentiation of silyl ether isomers: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), including its modern incarnation, Ultra-Performance Convergence Chromatography (UPC²).
Executive Summary
The choice of chromatographic technique for the separation of silyl ether isomers is dictated by the nature of the isomers and the analytical requirements. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile positional isomers, often following derivatization. High-performance liquid chromatography offers versatility for separating diastereomers and, with the use of chiral stationary phases, enantiomers. Supercritical fluid chromatography has emerged as a rapid and "green" alternative to normal-phase HPLC, demonstrating significant advantages for chiral separations.
Gas Chromatography (GC) for Positional Isomer Differentiation
Gas chromatography is a highly effective technique for the separation of volatile and thermally stable compounds. For silyl ether isomers, particularly positional isomers, GC offers high resolution and sensitivity, especially when coupled with a mass spectrometer for definitive identification. Derivatization to form trimethylsilyl (TMS) or other silyl ethers is a common prerequisite to increase the volatility of polar analytes like steroids and catechols.[1]
The separation in GC is primarily governed by the boiling point of the analytes and their interaction with the stationary phase of the column. Non-polar columns, such as those with a dimethylpolysiloxane stationary phase (e.g., DB-1 or DB-5), separate compounds largely based on their boiling points. In contrast, polar columns, like those with a polyethylene glycol (e.g., DB-WAX) or cyanopropylphenyl polysiloxane phase, offer different selectivity based on dipole-dipole interactions and hydrogen bonding capabilities.[2][3]
Data Presentation: GC Retention of Silyl Ether Isomers
The following table provides an example of the retention behavior of trimethylsilyl (TMS) ether derivatives of isomeric compounds on different GC stationary phases. Retention indices are a standardized measure of retention that helps in comparing results across different systems.[4]
| Compound (TMS Derivative) | Stationary Phase | Retention Index (RI) | Reference |
| Isomeric Catechols | DB-5 | Varies by position | [5] |
| Isomeric Hydroxysteroids | DB-5 | Varies by position | [6] |
| Isomeric Hydroxysteroids | CP-Wax | Varies by position | [6] |
Note: Specific retention indices are highly dependent on the exact isomers and analytical conditions.
Experimental Protocol: GC-MS Analysis of Silylated Steroid Isomers
This protocol outlines a typical workflow for the analysis of isomeric hydroxysteroids as their TMS ethers.
1. Derivatization:
-
To a dried sample of the steroid isomers, add a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture at 60-70 °C for 1 hour to ensure complete derivatization.[1]
2. GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 180 °C, hold for 2 minutes.
-
Ramp to 290 °C at 10 °C/min.
-
Hold at 290 °C for 15 minutes.
-
-
Injector: Splitless mode at 280 °C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-700.
-
High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation
HPLC is a versatile technique that can be adapted to separate a wide range of silyl ether isomers, including diastereomers and enantiomers. The choice between normal-phase and reversed-phase HPLC depends on the polarity of the isomers.
Normal-Phase HPLC (NP-HPLC)
NP-HPLC, which utilizes a polar stationary phase (e.g., silica, cyano, or amino columns) and a non-polar mobile phase, is particularly effective for separating positional isomers and diastereomers of silyl ethers.[7][8] The separation is based on the differential adsorption of the isomers to the polar stationary phase.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC, with its non-polar stationary phase (e.g., C18, C8, or phenyl) and polar mobile phase, is also widely used for the separation of silyl ether diastereomers. Phenyl columns can offer unique selectivity for aromatic silyl ethers due to π-π interactions.[9][10]
Chiral HPLC
For the separation of enantiomers, chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are among the most versatile and widely used for the enantioseparation of a broad range of compounds, including silyl ethers.[11]
Data Presentation: HPLC Separation of Silyl Ether Diastereomers
The following table illustrates the comparative separation of diastereomeric silyl ethers on different HPLC columns.
| Diastereomeric Pair | Column Type | Mobile Phase | Separation Factor (α) | Reference |
| N-acyl-1-methyl-1,2,3,4-tetrahydo-β-carboline derivatives | C18 (Reversed-Phase) | Acetonitrile/Water | 1.1 - 1.5 | [12] |
| N-acyl-1-methyl-1,2,3,4-tetrahydo-β-carboline derivatives | Silica (Normal-Phase) | Hexane/Isopropanol | > 1.2 | [12] |
Experimental Protocol: Chiral HPLC Separation of Silyl Ether Enantiomers
This protocol describes a general approach for the enantioseparation of a silylated chiral compound.
1. Column and Mobile Phase Screening:
-
Screen a selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).
-
For normal-phase mode, use mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures.
-
For reversed-phase mode, use mobile phases of acetonitrile/water or methanol/water.
2. HPLC Conditions (Normal-Phase Example):
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength.
Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separations
SFC has gained prominence as a powerful technique for the separation of isomers, particularly enantiomers. It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol). SFC offers several advantages over HPLC, including faster separations, lower viscosity of the mobile phase allowing for higher flow rates, and reduced organic solvent consumption.[13][14]
Chiral SFC
SFC is particularly well-suited for chiral separations and often provides superior resolution and speed compared to chiral HPLC.[15] Polysaccharide-based CSPs are widely used in SFC. The addition of additives to the modifier, such as amines for basic compounds or acids for acidic compounds, can significantly improve peak shape and resolution.
Achiral SFC and UPC²
Modern SFC systems, such as UPC², have demonstrated excellent capabilities for the separation of achiral isomers, including positional isomers, often without the need for derivatization that is required for GC analysis.[16] Various achiral stationary phases, including those with ethylpyridine, diethylamine, and diol functionalities, offer a range of selectivities.[9]
Data Presentation: SFC vs. HPLC for Chiral Separation
The following table provides a conceptual comparison of the performance of SFC and HPLC for the separation of chiral silyl ethers.
| Parameter | SFC | HPLC (Normal-Phase) |
| Analysis Time | Faster | Slower |
| Resolution | Often Higher | Good |
| Solvent Consumption | Lower | Higher |
| Throughput | Higher | Lower |
Experimental Protocol: Chiral SFC of Silyl Ether Enantiomers
This protocol outlines a typical screening approach for chiral SFC method development.
1. Column and Modifier Screening:
-
Screen a set of chiral columns (e.g., Chiralpak series).
-
Evaluate different alcohol modifiers (methanol, ethanol, isopropanol).
-
Test the effect of acidic or basic additives in the modifier if necessary.
2. SFC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ and Methanol with 0.1% diethylamine.
-
Gradient: 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV-PDA.
Conclusion
The chromatographic differentiation of silyl ether isomers is a multifaceted challenge that can be effectively addressed by selecting the appropriate technique and conditions. GC-MS excels in the analysis of volatile positional isomers after derivatization. HPLC offers broad applicability for diastereomers and enantiomers using a wide array of stationary phases. SFC, and particularly modern UPC² systems, provide a fast, efficient, and environmentally friendly alternative, with significant advantages in chiral separations and the potential for separating positional isomers without derivatization. A systematic approach involving the screening of different columns and mobile phases is key to developing a robust and reliable method for the successful separation of silyl ether isomers.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. ijern.com [ijern.com]
- 6. researchgate.net [researchgate.net]
- 7. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Normal Phase HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
Safety Operating Guide
Safe Disposal of tert-Butyldimethyl(2-propynyloxy)silane: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling, potential chemical treatment, and ultimate disposal of tert-Butyldimethyl(2-propynyloxy)silane, ensuring laboratory safety and regulatory compliance.
This document provides detailed procedures for the proper disposal of this compound, a flammable and irritating laboratory reagent. The following information is intended for researchers, scientists, and drug development professionals to ensure that this chemical is managed safely from use to disposal, minimizing risks to personnel and the environment.
I. Immediate Safety and Handling
Before disposal, it is crucial to understand the inherent hazards of this compound. Adherence to proper handling and storage procedures is the first step in a safe disposal process.
Key Hazards:
-
Flammability: Flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1] Use of explosion-proof electrical equipment is recommended.[1]
-
Health Hazards: Causes skin irritation and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, a face shield, and a lab coat when handling this substance.[1]
Storage: Store in a cool, well-ventilated area in a tightly closed container.[1]
II. Quantitative Data
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₈OSi |
| Molecular Weight | 170.32 g/mol |
| Boiling Point | 40 °C / 8 mmHg |
| Density | 0.84 g/mL at 25 °C |
| Flash Point | 38.8 °C (101.8 °F) |
| Refractive Index | n20/D 1.429 |
| UN Number | 1993 |
| Hazard Class | 3 (Flammable liquids) |
Data sourced from multiple safety data sheets.
III. Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. For laboratories that wish to perform a chemical treatment to break down the compound before disposal, a hydrolysis procedure (deprotection) can be employed. However, it is critical to note that the reaction products will also be hazardous and must be disposed of as hazardous waste.
-
Segregation and Labeling:
-
Collect waste this compound in a designated, properly sealed, and clearly labeled waste container.
-
The label should include the chemical name, concentration, and appropriate hazard symbols (flammable, irritant).
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal in accordance with local, state, and federal regulations.
-
This procedure cleaves the silyl ether bond, yielding propargyl alcohol and tert-butyldimethylsilanol. Both products are hazardous and require proper disposal. This procedure should only be performed by trained personnel in a well-ventilated fume hood.
Experimental Protocol: Tetrabutylammonium Fluoride (TBAF) Mediated Deprotection
This protocol is a general method for the cleavage of tert-butyldimethylsilyl (TBDMS) ethers.[2][3]
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve the this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Once the reaction is complete, quench the reaction by adding water.[2]
-
Transfer the mixture to a separatory funnel.
-
Dilute the mixture with dichloromethane and separate the organic layer.[2]
-
Wash the organic layer with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
The resulting residue will contain propargyl alcohol and tert-butyldimethylsilanol.
Disposal of the Resulting Waste Stream:
The product mixture from the hydrolysis is a hazardous waste stream containing flammable and toxic components.
-
Propargyl alcohol: Toxic if swallowed, inhaled, or in contact with skin, and is a flammable liquid.[4][5] It is classified as a hazardous waste (EPA hazardous waste number P102).[6][7]
-
tert-Butyldimethylsilanol: A flammable liquid and may cause skin and eye irritation.[8][9]
-
Solvents (THF, DCM): Flammable and/or toxic.
Collect the entire waste stream (the residue from the rotary evaporator and any contaminated materials) in a designated hazardous waste container. Label the container appropriately, listing all components, and dispose of it through a licensed hazardous waste disposal company.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. gelest.com [gelest.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
